5-Bromopentan-1-ol
説明
Structure
3D Structure
特性
IUPAC Name |
5-bromopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQJXVMLRGNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067861 | |
| Record name | 1-Pentanol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34626-51-2 | |
| Record name | 5-Bromo-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34626-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034626512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentanol, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopentan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentan-1-ol is a bifunctional organic compound featuring both a hydroxyl group and a terminal bromine atom.[1][2] This unique structure makes it a valuable building block and versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][3][4] Its ability to introduce a five-carbon linker is crucial for modifying molecular scaffolds to enhance biological activity.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity.
Chemical Structure and Identification
This compound consists of a five-carbon aliphatic chain with a primary alcohol functional group at one terminus (C1) and a bromine atom at the other (C5). The molecule is achiral.[5][6]
| Identifier | Value |
| IUPAC Name | This compound[7] |
| CAS Number | 34626-51-2[2][3][8][9] |
| Molecular Formula | C₅H₁₁BrO[1][2][5][6][8][9][10] |
| SMILES String | OCCCCCBr[11] |
| InChI Key | WJVQJXVMLRGNGA-UHFFFAOYSA-N[3][4][5][6][11] |
Physicochemical Properties
This compound is typically a colorless to pale yellow or light red liquid.[1][2] Due to the polar hydroxyl group, it is soluble in polar solvents.[1]
| Property | Value |
| Molecular Weight | 167.04 g/mol [3][5][6][7][9][10][11] |
| Density | 1.371 - 1.38 g/cm³[2][8] |
| Boiling Point | 203.5 °C at 760 mmHg[8]; 117 °C at 20 mmHg[2] |
| Melting Point | Not available |
| Flash Point | 40 - 50 °C (104.0 - 122.0 °F)[11]; 93.3 °C[8] |
| Refractive Index | n20/D 1.482[2][8][11] |
| Vapor Pressure | 0.067 mmHg at 25°C[8] |
| pKa | 15.11 ± 0.10 (Predicted)[8] |
| XLogP3 | 1.4[7][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While specific datasets can vary based on instrumentation and conditions, typical spectral features are well-documented.
| Spectroscopy | Features |
| ¹H NMR | Signals corresponding to the protons on the carbon bearing the hydroxyl group, the protons on the carbon bearing the bromine, and the protons of the central methylene groups. |
| ¹³C NMR | Distinct peaks for the five carbon atoms, with chemical shifts influenced by the adjacent electronegative oxygen and bromine atoms.[7] |
| IR Spectroscopy | A broad absorption band characteristic of the O-H stretching of the alcohol group, along with C-H and C-Br stretching vibrations. |
Reactivity and Chemical Behavior
The chemical behavior of this compound is characterized by its two distinct functional groups. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can be deprotonated to form an alkoxide or undergo other reactions typical of alcohols.[1][2][3]
Nucleophilic Substitution
The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups.[3]
Intramolecular Cyclization (Williamson Ether Synthesis)
Under basic conditions (e.g., in the presence of NaOH), this compound undergoes an intramolecular Sₙ2 reaction.[3] The hydroxyl group is deprotonated to form an alkoxide ion, which then attacks the carbon bearing the bromine atom, displacing it to form the cyclic ether, tetrahydropyran (oxane).[3] This is a classic example of an intramolecular Williamson ether synthesis.
Experimental Protocols
Synthesis of this compound from 1,5-Pentanediol
A prevalent and well-documented method for synthesizing this compound involves the reaction of 1,5-pentanediol with hydrobromic acid.[3][10][12]
-
Reaction Setup: To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.[10][12]
-
Reaction: Heat the mixture in an oil bath at 70-80 °C for 15 hours with stirring.[10][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the starting material is consumed, cool the reaction mixture. Wash it successively with a 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.[10][12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate.[10][12]
-
Purification: Separate the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v) as the eluent.[10][12]
-
Final Product: Concentrate the collected fractions to obtain this compound as a colorless to pale yellow liquid. A reported yield for this procedure is 89.1%.[10][12]
Safety and Handling
This compound is classified as a flammable liquid and requires careful handling.[11] It is acutely toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always use nitrile gloves, a lab coat, and chemical safety goggles or a face shield to prevent skin and eye contact.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Storage: Store in a cool, dry place, typically between 2-8°C, away from heat and open flames.[11]
-
Spill Management: In case of a spill, absorb with an inert material like vermiculite and dispose of it as halogenated organic waste.[3]
Applications in Research and Development
As a bifunctional building block, this compound is instrumental in constructing more complex molecules.[3]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various bioactive molecules and drug candidates.[3] For example, it has been used as a reactant in the synthesis of 3-hydroxypyridine-2-thione, a compound utilized for its zinc-binding properties in histone deacetylase (HDAC) inhibition.[2][12]
-
Linker Chemistry: The five-carbon chain acts as a flexible linker, connecting different pharmacophores to create novel therapeutic agents.[3]
-
Agrochemicals: It is also used as an intermediate in the development of new agrochemicals.[1]
Conclusion
This compound is a chemical of significant interest to the scientific and drug development communities. Its dual functionality provides a strategic advantage for the synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 34626-51-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. GSRS [precision.fda.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Khan Academy [khanacademy.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. 34626-51-2|this compound|BLD Pharm [bldpharm.com]
- 12. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromopentan-1-ol (CAS: 34626-51-2)
This technical guide provides a comprehensive overview of this compound (CAS No. 34626-51-2), a versatile bifunctional building block crucial in organic synthesis. It details the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.
Core Compound Properties
This compound is a halogenated alcohol featuring a primary hydroxyl group and a primary alkyl bromide on a five-carbon chain.[1][2][3] This dual functionality allows for selective and sequential reactions, making it an invaluable intermediate for constructing complex molecular architectures.[4] The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification.[1][4]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 34626-51-2 | [4][5][6][7] |
| Molecular Formula | C₅H₁₁BrO | [2][5][6][7] |
| Molecular Weight | 167.04 g/mol | [4][5][6][7] |
| Appearance | Colorless to light red/yellow clear liquid | [3][8][9] |
| Boiling Point | 117 °C at 20 mmHg | [8] |
| Density | 1.38 g/cm³ | [2][8] |
| Refractive Index (n20/D) | 1.482 | [2][8] |
| Flash Point | 40 - 50 °C (104.0 - 122.0 °F) | [8][10] |
| pKa | 15.11 ± 0.10 (Predicted) | [8] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [8][11] |
| InChI Key | WJVQJXVMLRGNGA-UHFFFAOYSA-N | [3][4] |
| SMILES | C(CCO)CCBr | [3][7] |
Synthesis and Experimental Protocols
The most prevalent method for synthesizing this compound is through the hydrobromic acid-mediated substitution of 1,5-pentanediol.[1][4][6] This straightforward approach utilizes readily available starting materials.[4]
Synthesis of this compound from 1,5-Pentanediol
This protocol is based on a well-documented procedure involving the reaction of 1,5-pentanediol with hydrobromic acid.[1][6][8]
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
1,5-Pentanediol (14 g, 0.135 mol)
-
40% Hydrobromic acid (28 mL, 0.2 mol)
-
Benzene (60 mL)
-
5% Sodium hydroxide solution
-
10% Hydrochloric acid solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Petroleum ether/ethyl acetate (8:1 v/v)
Equipment:
-
250 mL three-necked flask
-
Oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Combine 1,5-pentanediol (14 g), 40% hydrobromic acid (28 mL), and benzene (60 mL) in a 250 mL three-necked flask.[6][8]
-
Heat the mixture in an oil bath to 70-80 °C with stirring.[1][6][8]
-
Maintain the reaction for 15 hours, monitoring its progress by TLC until the starting material (1,5-pentanediol) is no longer visible.[6][8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution, 10% hydrochloric acid, and finally with saturated brine.[6][8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (8:1) mixture as the eluent.[6][8]
-
Collect the fractions containing the desired product and concentrate them to yield pure this compound as a colorless to light yellow liquid (Expected yield: ~89%).[6][8]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Transformations
The bifunctional nature of this compound dictates its reactivity, allowing it to participate in a wide range of chemical transformations.
Nucleophilic Substitution Reactions
The carbon-bromine bond is susceptible to attack by various nucleophiles in Sₙ2 reactions.[1] This allows for the introduction of diverse functional groups, forming new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds.[1]
-
With Nitrogen Nucleophiles: Reaction with amines or azide ions yields C-N bonds. For example, sodium azide (NaN₃) converts it to 5-azidopentan-1-ol, a precursor to 5-aminopentan-1-ol.[4]
-
Intramolecular Cyclization: In the presence of a base (e.g., NaOH), the hydroxyl group is deprotonated to an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the carbon bearing the bromine to form the cyclic ether, tetrahydropyran (oxane).[4]
Reactions of the Hydroxyl Group
The primary alcohol group undergoes typical reactions:
-
Oxidation: It can be oxidized to form 5-bromopentanal (aldehyde) or further to 5-bromopentanoic acid (carboxylic acid) using appropriate oxidizing agents.[1]
-
Esterification and Etherification: The hydroxyl group can react with carboxylic acids to form esters or with alkyl halides under basic conditions to form ethers.[1]
Caption: Chemical transformation pathways for this compound.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][6] Its ability to introduce a flexible five-carbon linker is critical for modifying molecular structures to enhance biological activity and optimize interactions with biological targets.[4]
Notable applications include:
-
HDAC Inhibitors: It has been used as a building block in the synthesis of 3-hydroxypyridine-2-thione, a zinc-binding group utilized in histone deacetylase (HDAC) inhibitors for cancer therapy.[2][5]
-
Antiviral Agents: The compound was employed in developing novel inhibitors against viruses like human enterovirus 71 (EV71), a cause of hand, foot, and mouth disease.[4]
-
Anti-proliferative Agents: In cancer research, it has been used to synthesize derivatives of emodin, a natural compound with anti-cancer properties.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. CAS 34626-51-2: 5-Bromo-1-pentanol | CymitQuimica [cymitquimica.com]
- 4. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 34626-51-2 [chemicalbook.com]
- 9. 5-Bromo-1-pentanol | 34626-51-2 | TCI AMERICA [tcichemicals.com]
- 10. 5-ブロモ-1-ペンタノール technical, ≥80% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. 34626-51-2|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromopentan-1-ol from 1,5-Pentanediol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of 5-bromopentan-1-ol, a versatile bifunctional molecule, from its precursor 1,5-pentanediol. This compound serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it is used to introduce five-carbon linkers into molecular scaffolds.[1] This guide details the prevalent synthetic methodology, reaction mechanism, a comprehensive experimental protocol, and key physicochemical data.
Reaction Overview and Mechanism
The most common and straightforward method for preparing this compound is through the selective monobromination of 1,5-pentanediol. This transformation is typically achieved via a nucleophilic substitution reaction using hydrobromic acid (HBr).[1]
The reaction proceeds through an SN2 mechanism:
-
Protonation: One of the primary hydroxyl groups of 1,5-pentanediol is protonated by the strong hydrobromic acid. This step is crucial as it converts the poor leaving group (-OH) into a good leaving group (-OH2+, water).[1]
-
Nucleophilic Attack: A bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group.[1]
-
Displacement: The bromide ion displaces the water molecule, forming the carbon-bromine bond and yielding the desired this compound.[1]
Achieving high selectivity for the mono-brominated product over the di-brominated byproduct (1,5-dibromopentane) is a key challenge. Reaction conditions, such as temperature, reaction time, and solvent, are optimized to favor the formation of this compound.[1] Interestingly, studies have shown that azeotropic removal of water can be detrimental to selectivity, suggesting that the presence of a two-phase aqueous-organic system may play a role in protecting the bromoalkanol product from further reaction.[2][3]
Data Presentation
Quantitative data for the reactants, products, and reaction conditions are summarized in the tables below for clarity and comparison.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 1,5-Pentanediol | This compound |
|---|---|---|
| CAS Number | 111-29-5 | 34626-51-2 |
| Molecular Formula | C₅H₁₂O₂ | C₅H₁₁BrO |
| Molecular Weight | 104.15 g/mol [4] | 167.04 g/mol |
| Appearance | Viscous, oily liquid[3] | Colorless to pale yellow liquid[5] |
| Boiling Point | 242 °C[1] | 203.5 °C at 760 mmHg |
| Density | 0.994 g/mL at 25 °C[1] | 1.371 g/cm³ |
| Refractive Index | n20/D 1.450 | n20/D 1.482[6][7] |
| Solubility in Water | Miscible[1][2] | Slightly soluble[5] |
Table 2: Summary of a Reported Experimental Protocol
| Parameter | Value / Description |
|---|---|
| Starting Material | 1,5-Pentanediol (14 g, 0.135 mol) |
| Reagent | 40% Hydrobromic Acid (28 mL, 0.2 mol) |
| Solvent | Benzene (60 mL) |
| Temperature | 70-80 °C |
| Reaction Time | 15 hours |
| Purification | Silica gel column chromatography (Petroleum ether/Ethyl acetate, 8:1) |
| Yield | 89.1% (20.1 g)[1][4] |
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on established literature procedures.[4][5]
3.1 Materials and Equipment:
-
1,5-Pentanediol (14 g, 0.135 mol)
-
40% Hydrobromic acid (28 mL, 0.2 mol)
-
Benzene (60 mL)
-
5% Sodium hydroxide solution
-
10% Hydrochloric acid solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (8:1 v/v)
-
250 mL three-necked round-bottom flask
-
Oil bath with magnetic stirrer and temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for chromatography
3.2 Reaction Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1,5-pentanediol (14 g), 40% hydrobromic acid (28 mL), and benzene (60 mL).[4]
-
Heat the reaction mixture in an oil bath to 70-80 °C with continuous stirring.[4]
-
Maintain this temperature for 15 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot disappears.[4]
3.3 Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution (to neutralize excess acid), 10% hydrochloric acid, and finally with saturated brine.[1][4]
-
Dry the separated organic layer over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (8:1) mixture as the eluent.[4]
-
Combine the fractions containing the product (as identified by TLC) and concentrate them using a rotary evaporator to yield pure this compound as a colorless to light yellow liquid (20.1 g, 89.1% yield).[4]
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow.
Caption: Chemical transformation of 1,5-Pentanediol to this compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 2. 1,5-Pentanediol [chemeurope.com]
- 3. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Pentanediol [webbook.nist.gov]
- 5. 1,5-Pentanediol(111-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1,5-Pentanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 1,5-Pentanediol - CD Formulation [formulationbio.com]
Navigating the Reactivity of the Hydroxyl Group in 5-Bromopentan-1-ol: A Technical Guide
Introduction
5-Bromopentan-1-ol is a bifunctional organic compound featuring a primary hydroxyl group (-OH) at one end of its five-carbon chain and a bromine atom at the other.[1][2] This unique structure makes it a highly versatile building block in organic synthesis, as both functional groups can undergo a variety of chemical transformations.[1][3] The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the primary alcohol group can participate in reactions such as oxidation, etherification, and esterification.[1][3] This guide provides an in-depth exploration of the reactivity of the hydroxyl group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.
Core Reactivity of the Hydroxyl Group
The hydroxyl group in this compound exhibits typical reactivity for a primary alcohol. It can be oxidized to form an aldehyde or a carboxylic acid, converted into an ether or an ester, or act as a nucleophile in substitution reactions.[1][3] The presence of the bromine atom on the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic compounds.[1]
Key Reactions and Signaling Pathways
Oxidation
The oxidation of the primary alcohol in this compound can yield either 5-bromopentanal or 5-bromopentanoic acid, depending on the oxidizing agent used.[1][3]
-
Oxidation to 5-Bromopentanal (Aldehyde): The synthesis of 5-bromopentanal requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid.[4] Reagents such as Pyridinium chlorochromate (PCC), IBX (2-iodoxybenzoic acid), or conditions for a Swern oxidation are effective for this transformation.[4] The resulting aldehyde, 5-bromopentanal, is a useful bifunctional compound in the synthesis of various organic molecules, including indole alkaloids and tricyclic sesquiterpenes.[5] It is recommended to store 5-bromopentanal under an inert atmosphere at low temperatures (2-8 °C) to prevent oxidation to the corresponding carboxylic acid.[4]
-
Oxidation to 5-Bromopentanoic Acid (Carboxylic Acid): Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid.[1] Common reagents for this purpose include Jones reagent (CrO₃ in aqueous sulfuric acid), potassium permanganate (KMnO₄), or a sequential treatment with IBX followed by oxone.[1] 5-Bromopentanoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, including inhibitors for aminoglycoside-resistant bacteria.[6][7]
Diagram 1: Oxidation Pathways of this compound
Caption: Oxidation reactions of the hydroxyl group in this compound.
Etherification
The hydroxyl group of this compound can be converted to an ether through both intermolecular and intramolecular pathways.
-
Intermolecular Etherification (Williamson Ether Synthesis): In the presence of a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH), the hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion.[1][8][9] This alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether.[8][9][10] This classic method is known as the Williamson ether synthesis and is widely used for preparing both symmetrical and asymmetrical ethers.[9][11]
-
Intramolecular Cyclization to Tetrahydropyran (THP): A significant reaction of this compound is its ability to form a cyclic ether, tetrahydropyran (THP), through an intramolecular Williamson ether synthesis.[1][12] When treated with a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon atom bonded to the bromine, displacing the bromide ion in an intramolecular SN2 reaction.[1][13] THP is a valuable, non-carcinogenic, and biodegradable solvent and is a common structural motif in many natural products.[1][14][15]
Diagram 2: Intramolecular Cyclization to Tetrahydropyran
Caption: Formation of Tetrahydropyran via intramolecular SN2 reaction.
Esterification
Ester formation is another key reaction of the hydroxyl group. This can be achieved through several methods, most commonly the Fischer esterification or by reaction with more reactive acylating agents.
-
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid to form an ester and water.[16][17][18] To drive the reaction towards the product, either water is removed, or an excess of one of the reactants (typically the alcohol) is used.[18][19]
-
Reaction with Acyl Halides or Anhydrides: A more efficient method for esterification involves reacting this compound with an acyl halide or an acid anhydride. These reactions are generally faster, irreversible, and do not require an acid catalyst, often just a non-nucleophilic base to neutralize the acid byproduct.
Diagram 3: General Esterification Workflow
Caption: Logical workflow for the esterification of this compound.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound and its derivatives.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Pentanediol | 40% Hydrobromic Acid | Benzene | 70-80 | 15 | 89.1 | [20][21] |
Table 2: Oxidation of the Hydroxyl Group
| Product | Reagent(s) | Notes | Reference |
| 5-Bromopentanal | Swern Oxidation, PCC, IBX, Corey-Kim Oxidation | Mild conditions to avoid over-oxidation. | [4] |
| 5-Bromopentanoic Acid | Jones Reagent, KMnO₄, IBX then Oxone | Strong oxidizing conditions required. | [1] |
| 5-Bromopentanoic Acid | Peroxytrifluoroacetic acid (from Cyclopentanone) | Overall yield of 49% from cyclopentanone. | [22] |
Table 3: Intramolecular Cyclization
| Product | Reagent | Reaction Type | Notes | Reference |
| Tetrahydropyran | Base (e.g., NaOH) | Intramolecular Williamson Ether Synthesis (SN2) | Deprotonation of -OH followed by nucleophilic attack on C-Br bond. | [1][12][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,5-Pentanediol[20][21]
-
Setup: To a 250 mL three-necked flask equipped with a stirrer, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.
-
Reaction: Heat the mixture in an oil bath at 70-80 °C for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detected.
-
Work-up: After cooling, wash the reaction mixture successively with a 5% sodium hydroxide solution, a 10% hydrochloric acid solution, and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent. Concentrate the collected fractions to yield 5-bromo-1-pentanol as a colorless to pale yellow liquid (Expected yield: ~20.1 g, 89.1%).
Protocol 2: Oxidation to 5-Bromopentanoic Acid (General Procedure)
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., acetone for Jones reagent).
-
Reaction: Cool the solution in an ice bath. Slowly add the strong oxidizing agent (e.g., Jones reagent) dropwise. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.
-
Work-up: Quench the reaction (e.g., with isopropanol for Jones reagent). Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acid can be further purified by recrystallization or column chromatography.
Protocol 3: Intramolecular Cyclization to Tetrahydropyran (General Procedure)
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Reaction: Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction with water. Extract the mixture with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to obtain tetrahydropyran. Further purification can be done by distillation if necessary.
The hydroxyl group in this compound is a key reactive center, enabling a diverse range of chemical transformations crucial for synthetic chemistry. Its ability to undergo oxidation to both aldehydes and carboxylic acids, participate in inter- and intramolecular etherifications, and form esters highlights its significance. The intramolecular cyclization to form tetrahydropyran is a particularly noteworthy transformation. A thorough understanding of these reaction pathways, conditions, and protocols allows researchers to strategically utilize this compound as a bifunctional building block in the design and synthesis of complex molecules for pharmaceutical and industrial applications.
References
- 1. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]
- 6. Exploring the Properties and Uses of 5-Bromo Valeric Acid [ketonepharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. organic chemistry - What results from the reaction of this compound and NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. homework.study.com [homework.study.com]
- 14. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. osti.gov [osti.gov]
- 16. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. This compound | 34626-51-2 [chemicalbook.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to Nucleophilic Substitution at the Primary Bromide of 5-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopentan-1-ol is a versatile bifunctional molecule widely utilized in organic synthesis. Its chemical behavior is characterized by the presence of a primary alcohol and a primary alkyl bromide. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of these reactions, focusing on the prevalent S(_N)2 mechanism. This document details both intermolecular and intramolecular substitution pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams of reaction mechanisms and workflows.
Introduction
This compound serves as a critical building block in the synthesis of a diverse range of organic molecules. The presence of two distinct functional groups, a hydroxyl group and a primary alkyl bromide, allows for selective chemical transformations. The primary carbon attached to the bromine atom is electrophilic and readily undergoes nucleophilic substitution, making it a valuable synthon for introducing a five-carbon chain with a terminal hydroxyl group.
The dominant mechanism for nucleophilic substitution at the primary bromide of this compound is the bimolecular nucleophilic substitution (S(_N)2) reaction. This is due to the low steric hindrance at the primary carbon center and the instability of a primary carbocation, which disfavors the S(_N)1 pathway.[1][2] The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[2][3] The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1][3]
Reaction Pathways
The nucleophilic substitution reactions of this compound can be broadly categorized into intermolecular and intramolecular pathways.
Intermolecular Nucleophilic Substitution
In intermolecular reactions, an external nucleophile displaces the bromide leaving group. A variety of nucleophiles can be employed to introduce different functional groups.[4]
-
With Nitrogen Nucleophiles: Amines and the azide ion are effective nitrogen nucleophiles. For instance, the reaction with dimethylamine yields 5-(dimethylamino)pentan-1-ol.[4] The reaction with sodium azide in a solvent like dimethyl sulfoxide (DMSO) produces 5-azidopentan-1-ol.[4]
-
With Carbon Nucleophiles: Cyanide ions are strong carbon nucleophiles that can be used to extend the carbon chain. The reaction with sodium cyanide typically yields 5-hydroxypentanenitrile.
-
With Oxygen Nucleophiles: Alkoxides and hydroxide ions can act as oxygen nucleophiles. The reaction with sodium hydroxide can lead to the formation of pentane-1,5-diol.[5][6]
Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis)
Under basic conditions, the hydroxyl group of this compound can act as an internal nucleophile.[4] Deprotonation of the alcohol by a base, such as sodium hydroxide, forms an alkoxide. This alkoxide then attacks the electrophilic carbon bearing the bromine atom in an intramolecular S(_N)2 reaction, leading to the formation of a cyclic ether, tetrahydropyran.[5][6] This intramolecular cyclization is particularly favorable due to the formation of a stable, strain-free six-membered ring.
Quantitative Data
The following table summarizes the products and available data for the nucleophilic substitution reactions of this compound.
| Nucleophile | Reagent | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |
| Hydroxide (Intramolecular) | NaOH | Tetrahydropyran | - | ¹H NMR (CDCl₃): δ 3.98 (m, 1H), 3.75 (m, 1H), 3.40 (m, 2H), 1.85-1.40 (m, 6H) ¹³C NMR (CDCl₃): δ 68.4, 62.5, 30.7, 25.9, 23.3 |
| Dimethylamine | (CH₃)₂NH | 5-(Dimethylamino)pentan-1-ol | - | ¹H NMR (CDCl₃): δ 3.64 (t, 2H), 2.22 (t, 2H), 2.19 (s, 6H), 1.58-1.47 (m, 4H), 1.40-1.30 (m, 2H) ¹³C NMR (CDCl₃): δ 62.8, 59.5, 45.4, 32.6, 27.2, 24.0 |
| Azide | NaN₃ | 5-Azidopentan-1-ol | - | - |
| Cyanide | NaCN | 5-Hydroxypentanenitrile | - | - |
| Hydroxide (Intermolecular) | NaOH | Pentane-1,5-diol | - | - |
Experimental Protocols
General Procedure for Intermolecular Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, dimethylamine)
-
Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.
-
Add the nucleophile (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (this will vary depending on the nucleophile and solvent) and stir for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or distillation if necessary.
Procedure for Intramolecular Cyclization (Williamson Ether Synthesis)
Materials:
-
This compound
-
Base (e.g., sodium hydroxide, sodium hydride)
-
Solvent (e.g., tetrahydrofuran (THF), ethanol/water mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in the chosen solvent.
-
Add the base portion-wise to the solution at room temperature or 0 °C, depending on the reactivity of the base.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid solution if necessary.
-
Follow the workup and purification steps as described in the general procedure for intermolecular substitution.
Visualizations
Reaction Pathway Diagrams
Caption: General S(_N)2 reaction mechanism at the primary bromide of this compound.
Caption: Intramolecular Williamson ether synthesis of tetrahydropyran.
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound is a highly valuable and versatile substrate for nucleophilic substitution reactions, proceeding predominantly through an S(_N)2 mechanism. The ability to undergo both intermolecular and intramolecular reactions allows for the synthesis of a wide array of functionalized linear and cyclic compounds. This guide provides a foundational understanding for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in the construction of complex molecular architectures. Further research to quantify reaction kinetics and optimize yields with a broader range of nucleophiles would be beneficial for expanding its synthetic utility.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
5-Bromopentan-1-ol as a bifunctional building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentan-1-ol (CAS No: 34626-51-2) is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, featuring a primary alkyl bromide and a primary hydroxyl group, allows for selective and sequential chemical transformations, making it a valuable building block for the construction of complex molecular architectures.[1][3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and logical workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 34626-51-2 |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 117 °C at 20 mmHg[6] |
| Density | 1.38 g/cm³[2] |
| Refractive Index (n20/D) | 1.482[2] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether.[5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the selective monobromination of 1,5-pentanediol using hydrobromic acid.[1][7]
Experimental Protocol: Synthesis from 1,5-Pentanediol[7]
-
Reagents:
-
1,5-Pentanediol (1.0 eq)
-
40% Hydrobromic acid (1.5 eq)
-
Benzene
-
5% Sodium hydroxide solution
-
10% Hydrochloric acid
-
Saturated brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
-
-
Procedure:
-
To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.
-
Heat the mixture in an oil bath at 70-80 °C for 15 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, wash the reaction mixture successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.
-
Concentrate the purified fractions to obtain this compound as a colorless to pale yellow liquid.
-
-
Yield: 89.1%[7]
Reactions of the Bifunctional Groups
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while the primary alcohol can undergo a variety of transformations including oxidation, esterification, and etherification.
Reactions at the C-Br Bond: Nucleophilic Substitution
The bromine atom serves as a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.[1]
Table of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product | Yield |
| Azide | Sodium azide (NaN₃) in DMF | 5-Azidopentan-1-ol | High (protocol below) |
| Amine | Dimethylamine | 5-(Dimethylamino)pentan-1-ol | - |
| Thiol | Sodium thiophenoxide | 5-(Phenylthio)pentan-1-ol | - |
| Alkoxide | Sodium benzyloxide | 5-(Benzyloxy)pentan-1-ol | - |
| Cyanide | Sodium cyanide | 6-Hydroxyhexanenitrile | - |
-
Reagents:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-azidopentan-1-ol.
-
-
Yield: While a specific yield for this reaction was not found in the provided search results, this is a standard high-yielding transformation.[2]
Reactions at the C-OH Bond
The primary alcohol functionality can be readily transformed into other functional groups.
The oxidation of this compound can be controlled to yield either the corresponding aldehyde or carboxylic acid.[2]
-
To 5-Bromopentanal: Mild oxidizing agents are required to prevent over-oxidation. The Swern oxidation is a common and effective method.[2][8]
Experimental Protocol: Swern Oxidation to 5-Bromopentanal [8][9]
-
Reagents:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.7 eq)
-
This compound (1.0 eq)
-
Triethylamine (7.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of oxalyl chloride in DCM at -78 °C, add a solution of DMSO in DCM dropwise.
-
After stirring for 5 minutes, add a solution of this compound in DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triethylamine dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
-
-
Yield: The Swern oxidation is generally a high-yielding reaction.
-
-
To 5-Bromopentanoic Acid: Stronger oxidizing agents are used for this transformation.[2]
The hydroxyl group can be acylated to form esters, which can also serve as a protecting group.
Experimental Protocol: Synthesis of 5-Bromopentyl Acetate [1]
-
Reagents:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Anhydrous sodium carbonate (1.2 eq)
-
N,N-Dimethyl-4-aminopyridine (DMAP) (0.1 eq)
-
Toluene
-
-
Procedure:
-
To a reaction flask, add this compound (33.4 g, 200 mmol), anhydrous sodium carbonate (25.4 g, 240 mmol), DMAP (2.4 g, 20 mmol), and 200 mL of toluene.
-
Cool the mixture in an ice bath and add acetic anhydride (22.5 g, 220 mmol) dropwise with stirring.
-
After the addition, stir the mixture for 1 hour under ice cooling.
-
Wash the reaction mixture successively with water (twice), dilute hydrochloric acid, and then water.
-
Distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.
-
-
Yield: Quantitative[1]
The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether.[10]
Experimental Protocol: Synthesis of 5-(Benzyloxy)pentyl Bromide
-
Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of this compound in THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
-
-
Yield: This is a generally high-yielding reaction.
Intramolecular Cyclization
In the presence of a base, this compound can undergo an intramolecular Williamson ether synthesis to form tetrahydropyran.[11]
Protecting Group Strategies
To achieve selective reactions at one of the functional groups, the other must be temporarily protected.
Protection of the Hydroxyl Group
The hydroxyl group is commonly protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether.
Experimental Protocol: TBDMS Protection of this compound
-
Reagents:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the TBDMS-protected product.
-
Deprotection of TBDMS Ether: The TBDMS group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
Applications in Multi-Step Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its bifunctional nature allows it to act as a flexible linker.
Role in the Synthesis of Vorinostat (SAHA)
Vorinostat (Suberoylanilide Hydroxamic Acid) is a histone deacetylase (HDAC) inhibitor used in cancer therapy.[12] While this compound is not directly a precursor in the most common industrial syntheses of Vorinostat, its derivatives with a five-carbon chain are central to the structure of related HDAC inhibitors. A simplified, conceptual synthetic pathway illustrating how a bifunctional five-carbon unit similar to that provided by this compound is incorporated is shown below. The industrial synthesis of Vorinostat typically starts from suberic acid.[1][6]
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound and its derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | 3.65 (t, 2H), 3.42 (t, 2H), 1.90 (p, 2H), 1.57 (m, 2H), 1.48 (m, 2H) | 62.5, 33.8, 32.4, 32.3, 24.9 | 3330 (br, O-H), 2940, 2860 (C-H), 1050 (C-O), 645 (C-Br) |
| 5-Bromopentyl Acetate | 4.06 (t, 2H), 3.41 (t, 2H), 2.05 (s, 3H), 1.88 (p, 2H), 1.65 (p, 2H), 1.49 (p, 2H) | 171.1, 64.1, 33.4, 32.0, 27.8, 24.4, 21.0 | 2950, 2865 (C-H), 1740 (C=O), 1240 (C-O), 650 (C-Br) |
| 5-Bromopentanal | 9.77 (t, 1H), 3.41 (t, 2H), 2.44 (dt, 2H), 1.90 (p, 2H), 1.74 (p, 2H) | 202.5, 43.7, 33.2, 31.8, 21.5 | 2945, 2865, 2720 (C-H), 1725 (C=O), 650 (C-Br) |
| 5-Bromopentanoic Acid | 11.5 (br s, 1H), 3.41 (t, 2H), 2.38 (t, 2H), 1.90 (p, 2H), 1.70 (p, 2H) | 179.8, 33.8, 33.3, 32.0, 23.8 | 3000 (br, O-H), 2950, 2870 (C-H), 1710 (C=O), 650 (C-Br) |
Note: NMR data are approximate and may vary depending on the solvent and instrument.
Conclusion
This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its distinct reactive sites allow for a wide array of chemical transformations, making it an essential component in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its reactivity and the strategic use of protecting groups are key to unlocking its full potential in synthetic endeavors.
References
- 1. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. CN102264694A - Process for preparing vorinostat - Google Patents [patents.google.com]
- 4. This compound | 34626-51-2 [chemicalbook.com]
- 5. EP2349985A2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 6. Chemo-enzymatic synthesis of vorinostat [air.unimi.it]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scbt.com [scbt.com]
Spectroscopic Profile of 5-Bromopentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromopentan-1-ol (CAS No: 34626-51-2), a versatile bifunctional building block in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate key structural features and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | Triplet | 2H | H-1 (-CH₂OH) |
| ~3.40 | Triplet | 2H | H-5 (-CH₂Br) |
| ~1.88 | Quintet | 2H | H-4 |
| ~1.57 | Quintet | 2H | H-2 |
| ~1.45 | Sextet | 2H | H-3 |
| Variable (broad) | Singlet | 1H | -OH |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~62.5 | C-1 (-CH₂OH) |
| ~33.8 | C-5 (-CH₂Br) |
| ~32.4 | C-2 |
| ~32.2 | C-4 |
| ~24.8 | C-3 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch |
| ~2940 | Strong | C-H stretch (asymmetric) |
| ~2860 | Strong | C-H stretch (symmetric) |
| ~1450 | Medium | C-H bend (scissoring) |
| ~1050 | Strong | C-O stretch |
| ~645 | Medium | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. A standard pulse-acquire sequence is used with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 10-15 ppm
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-240 ppm
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualizations
¹H NMR Signal Adjacency Diagram
The following diagram illustrates the neighboring proton environments that give rise to the observed splitting patterns in the ¹H NMR spectrum of this compound.
Caption: Adjacency of proton environments in this compound.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility and Physical Properties of 5-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromopentan-1-ol is a bifunctional organic compound featuring a primary alcohol and a terminal bromide group.[1] This unique structure, with both nucleophilic (hydroxyl) and electrophilic (brominated carbon) centers, makes it a highly versatile building block in organic synthesis.[1] It is particularly valuable as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Its ability to introduce a five-carbon linker is crucial for modifying molecular structures to enhance biological activity.[3] This guide provides a comprehensive overview of the key physical properties and solubility characteristics of this compound, complete with detailed experimental protocols for their determination.
Physical and Chemical Properties
At room temperature, this compound is typically a colorless to pale yellow liquid.[1][5] The presence of both a polar hydroxyl group and a halogen atom on a flexible five-carbon chain dictates its physical properties and reactivity.
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrO | [6][7][8] |
| Molecular Weight | 167.046 g/mol | [1][7][9] |
| Boiling Point | 203.5 °C at 760 mmHg117 °C at 20 mmHg | [6][1][2][10][11] |
| Density | 1.371 - 1.38 g/cm³ | [1][6][10] |
| Refractive Index (n20/D) | 1.482 | [1][6][12] |
| Flash Point | 93.3 °C40 - 50 °C | [1][6][13] |
| Vapor Pressure | 0.067 mmHg at 25°C | [6] |
| LogP (Octanol-Water Partition Coefficient) | 1.54390 | [1][6] |
| Polar Surface Area | 20.23 Ų | [6][7] |
Solubility Profile
The solubility of this compound is governed by its dual chemical nature. The hydroxyl group can participate in hydrogen bonding, imparting solubility in polar solvents, while the five-carbon alkyl chain contributes to its solubility in less polar organic solvents.[5]
| Solvent Type | Solubility | Rationale | Reference |
| Water | Sparingly soluble | The polar hydroxyl group allows for some interaction with water, but the nonpolar five-carbon chain limits extensive solubility. | [14] |
| Polar Organic Solvents | Soluble / Miscible | The hydroxyl group's ability to hydrogen bond leads to good solubility in solvents like ethanol, methanol, and THF. | [5] |
| Non-Polar Organic Solvents | Soluble | The alkyl bromide portion of the molecule allows for solubility in solvents like diethyl ether and hexane. | [15] |
Experimental Protocols
Accurate determination of physical properties is critical for reaction planning, purification, and compound identification. The following sections detail standard laboratory procedures for measuring the key properties of this compound.
Workflow for Physical Property Determination
The logical flow for determining the primary physical constants of a liquid sample like this compound is outlined below.
Caption: Workflow for determining the physical properties of a liquid organic compound.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[16][17]
Apparatus:
-
Thiele tube or aluminum heating block
-
Thermometer (0-250 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
Sample Preparation: Place a few milliliters of this compound into the small test tube.[16]
-
Capillary Insertion: Seal one end of a capillary tube by heating it in a flame.[18][19] Place the capillary tube, sealed end up, into the liquid in the test tube.[18][19]
-
Apparatus Setup: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample and the thermometer bulb are at the same level.[17]
-
Heating: Immerse the setup in a Thiele tube filled with mineral oil or place it in an aluminum block.[18] Heat the apparatus slowly and gently, at a rate of approximately 2 °C per minute as the temperature approaches the expected boiling point.[20]
-
Observation: Observe the capillary tube. A slow stream of bubbles will emerge as the liquid's vapor pressure increases.
-
Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[18] Note this temperature. For confirmation, remove the heat source and note the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube; this should be very close to the boiling point.[17]
-
Safety: Always wear safety goggles. Perform the experiment in a well-ventilated hood.[16]
Determination of Density
Density is the mass of a substance per unit volume.[21][22]
Apparatus:
-
Volumetric flask (e.g., 5 mL or 10 mL) with stopper
-
Analytical balance
-
Pipette
-
Thermometer
Procedure:
-
Mass of Empty Flask: Carefully clean and dry a volumetric flask. Weigh the empty flask with its stopper on an analytical balance and record the mass (m₁).[21]
-
Filling the Flask: Using a pipette, carefully fill the flask with this compound exactly to the calibration mark. Ensure no droplets are on the neck of the flask above the mark.
-
Mass of Filled Flask: Stopper the flask and weigh it again. Record this mass (m₂).
-
Temperature: Record the ambient temperature of the liquid.
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁
-
The volume (V) is the calibrated volume of the flask.
-
Calculate the density (ρ): ρ = m_liquid / V[22]
-
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.[23]
Apparatus:
-
Abbe Refractometer
-
Dropper or pipette
-
Acetone and soft lens tissue for cleaning
Procedure:
-
Calibration & Cleaning: Turn on the refractometer's light source. Clean the surfaces of the upper and lower prisms with a soft tissue moistened with acetone and allow them to dry completely.[23][24]
-
Sample Application: Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[25]
-
Closing the Prism: Close the hinged upper prism gently but firmly to spread the liquid into a thin, even film.[24]
-
Initial Adjustment: Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.[25]
-
Sharpening the Boundary: If a colored band appears at the boundary, turn the chromatic adjustment drum until the boundary becomes a sharp, colorless line.[25]
-
Measurement: Turn the fine adjustment knob to center the sharp boundary line exactly on the crosshairs in the eyepiece.[25]
-
Reading: Press the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[24] Record the temperature from the thermometer attached to the instrument, as refractive index is temperature-dependent.[23]
-
Cleaning: Clean the prisms thoroughly with acetone and a soft tissue after the measurement.[23]
Workflow for Solubility Determination
A systematic approach is used to classify a compound based on its solubility in a series of solvents.
Caption: Decision workflow for determining the solubility class of an organic compound.
Protocol for Solubility Testing
This procedure helps characterize the functional groups present in a compound.[14][15]
Materials:
-
Small test tubes and rack
-
Graduated cylinders or pipettes
-
Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, diethyl ether
-
Sample (this compound)
Procedure:
-
General Method: For each test, add approximately 25 mg (or 0.05 mL) of this compound to a small test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[15] A substance is considered "soluble" if it dissolves completely.
-
Water Solubility: Test solubility in water first.[15] this compound is expected to be sparingly soluble.
-
Ether Solubility: Test solubility in a non-polar organic solvent like diethyl ether.[15]
-
Aqueous Acid/Base Solubility:
-
Interpretation for this compound: As a neutral compound containing a polar group, it is expected to be soluble in concentrated sulfuric acid (a test for neutral compounds with heteroatoms) but insoluble in aqueous acid or base solutions.[14]
Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in its bifunctional nature, allowing for a variety of nucleophilic substitution reactions.[3]
Key Nucleophilic Substitution Pathways
The bromine atom is an excellent leaving group, making the terminal carbon susceptible to attack by nucleophiles. The hydroxyl group can either act as an internal nucleophile or be protected and deprotected as needed.
Caption: Key nucleophilic substitution pathways for this compound.
-
Intermolecular Substitution: As shown in the diagram, reaction with external nucleophiles like sodium azide (NaN₃) displaces the bromide to form new C-N, C-O, or C-S bonds. The resulting 5-azidopentan-1-ol is a useful intermediate for synthesizing 5-aminopentan-1-ol.[3]
-
Intramolecular Substitution (Cyclization): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon bearing the bromine, leading to the formation of a cyclic ether, tetrahydropyran (THP).[3] This is a common strategy for creating this important structural motif found in many natural products.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 34626-51-2 [chemicalbook.com]
- 3. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. CAS 34626-51-2: 5-Bromo-1-pentanol | CymitQuimica [cymitquimica.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 1-Pentanol, 5-bromo- | C5H11BrO | CID 118709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 5-Bromo-1-pentanol 34626-51-2 [mingyuanchemical.com]
- 11. 5-Bromo-1-pentanol | 34626-51-2 | TCI AMERICA [tcichemicals.com]
- 12. 5-Bromo-1-pentanol technical, = 80 GC 34626-51-2 [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 19. byjus.com [byjus.com]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 22. science.valenciacollege.edu [science.valenciacollege.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. davjalandhar.com [davjalandhar.com]
- 26. scribd.com [scribd.com]
5-Bromopentan-1-ol: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentan-1-ol is a bifunctional molecule featuring a primary alcohol and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of pharmaceutical intermediates. The hydroxyl group can be readily oxidized or serve as a nucleophile, while the bromo group is an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the utility of this compound as a precursor for synthesizing key intermediates for a range of therapeutic agents, including antiviral, anti-cancer, and cardiovascular drugs. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to facilitate its application in drug discovery and development.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of 1,5-pentanediol with hydrobromic acid.[1][2]
Experimental Protocol: Synthesis of this compound[1][2]
To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene. The reaction mixture is heated to 70-80 °C in an oil bath and stirred for 15 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature and washed successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine. The organic layer is then dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography (petroleum ether: ethyl acetate, V/V = 8:1) and concentrated under reduced pressure to yield this compound as a colorless to pale yellow liquid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,5-Pentanediol | 104.15 | 14 g | 0.135 |
| 40% Hydrobromic Acid | 80.91 | 28 mL | 0.2 |
| Benzene | 78.11 | 60 mL | - |
| Product | Molecular Weight ( g/mol ) | Yield | Yield (%) |
| This compound | 167.04 | 20.1 g | 89.1% |
Applications in the Synthesis of Pharmaceutical Intermediates
This compound serves as a crucial starting material for the synthesis of a variety of pharmaceutical intermediates. The following sections detail its application in the synthesis of intermediates for an anti-proliferative agent, a cholesterol-lowering drug, and an antipsychotic medication.
Intermediate for Emodin-Based Anti-Proliferative Agents
Emodin, a natural anthraquinone, exhibits anti-cancer properties. The bioactivity of emodin derivatives can be enhanced by introducing a linker at the 3-hydroxyl position. This compound provides a five-carbon linker for this purpose.
The synthesis involves the O-alkylation of emodin with this compound in the presence of a base.
In a round-bottom flask, emodin (1.0 g, 3.7 mmol) is dissolved in dry N,N-dimethylformamide (DMF, 20 mL). To this solution, anhydrous potassium carbonate (0.77 g, 5.55 mmol) and this compound (0.74 g, 4.44 mmol) are added. The reaction mixture is stirred at 60 °C for 24 hours under a nitrogen atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (dichloromethane:methanol, 95:5) to afford 1,8-dihydroxy-3-(5-hydroxypentyloxy)-6-methylanthracene-9,10-dione as a solid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Emodin | 270.24 | 1.0 g | 3.7 |
| This compound | 167.04 | 0.74 g | 4.44 |
| Potassium Carbonate | 138.21 | 0.77 g | 5.55 |
| Product | Molecular Weight ( g/mol ) | Yield | Yield (%) |
| 1,8-Dihydroxy-3-(5-hydroxypentyloxy)-6-methylanthracene-9,10-dione | 356.37 | - | ~52% (based on similar reactions) |
Emodin and its derivatives have been shown to induce apoptosis in cancer cells through multiple signaling pathways, including the reactive oxygen species (ROS)-dependent mitochondrial pathway.
Intermediate for Bempedoic Acid, a Cholesterol-Lowering Drug
Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor used for the treatment of hypercholesterolemia. A key intermediate in its synthesis can be derived from this compound.
The synthesis begins with the protection of the hydroxyl group of this compound, followed by alkylation of ethyl isobutyrate and subsequent deprotection.
Step 1: Protection of this compound. To a solution of this compound (10.0 g, 59.8 mmol) in dichloromethane (100 mL) at 0 °C, 3,4-dihydro-2H-pyran (8.2 mL, 89.7 mmol) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 1.5 g, 5.98 mmol) are added. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-((5-bromopentyl)oxy)tetrahydro-2H-pyran.
Step 2: Alkylation. To a solution of diisopropylamine (10.1 mL, 71.8 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at -78 °C is added n-butyllithium (2.5 M in hexanes, 28.7 mL, 71.8 mmol). The mixture is stirred for 30 minutes at -78 °C, then ethyl isobutyrate (8.3 mL, 65.8 mmol) is added dropwise. After stirring for 30 minutes, a solution of 2-((5-bromopentyl)oxy)tetrahydro-2H-pyran (15.0 g, 59.8 mmol) in anhydrous THF (50 mL) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
Step 3: Deprotection. The crude product from the previous step is dissolved in methanol (100 mL), and a catalytic amount of p-toluenesulfonic acid (1.14 g, 5.98 mmol) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The product is purified by column chromatography to yield ethyl 7-hydroxy-2,2-dimethylheptanoate.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 167.04 | 10.0 g | 59.8 |
| Ethyl Isobutyrate | 116.16 | 8.3 mL | 65.8 |
| Product | Molecular Weight ( g/mol ) | Yield | Yield (%) |
| Ethyl 7-hydroxy-2,2-dimethylheptanoate | 202.29 | - | Variable |
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA, which then inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. This leads to a reduction in cholesterol synthesis and an upregulation of LDL receptors.[3][4]
Intermediate for Cariprazine, an Antipsychotic Drug
Cariprazine is a dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder. A key intermediate in its synthesis is formed by the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable electrophile. This compound can be used to introduce the pentyl side chain.
This intermediate is synthesized by the direct alkylation of 1-(2,3-dichlorophenyl)piperazine with this compound.
A mixture of 1-(2,3-dichlorophenyl)piperazine (2.31 g, 10 mmol), this compound (1.67 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL) is heated at reflux for 12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate:hexane, 1:1) to give 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)pentan-1-ol.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-(2,3-Dichlorophenyl)piperazine | 231.12 | 2.31 g | 10 |
| This compound | 167.04 | 1.67 g | 10 |
| Potassium Carbonate | 138.21 | 2.76 g | 20 |
| Product | Molecular Weight ( g/mol ) | Yield | Yield (%) |
| 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pentan-1-ol | 317.25 | - | Variable |
Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors. Its therapeutic effects are believed to be mediated through the modulation of dopaminergic and serotonergic neurotransmission in the central nervous system.
References
- 1. Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Intramolecular Williamson Ether Synthesis of 5-Bromopentan-1-ol for the Preparation of Tetrahydropyran
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1] This reaction typically involves the S(_N)2 reaction between an alkyl halide and an alkoxide.[2] An important variant of this reaction is the intramolecular Williamson ether synthesis, which is particularly useful for the synthesis of cyclic ethers.[1] This application note details the protocol for the synthesis of tetrahydropyran (THP) via the intramolecular cyclization of 5-bromopentan-1-ol. THP is a valuable solvent and a common structural motif in many natural products and pharmaceuticals. This method offers a straightforward and efficient route to this important cyclic ether.
Reaction Principle
The synthesis proceeds via a two-step mechanism in a single pot. First, a base is used to deprotonate the hydroxyl group of this compound, forming an alkoxide ion.[3] This is followed by an intramolecular S(_N)2 attack of the alkoxide on the carbon atom bearing the bromine atom, leading to the formation of the tetrahydropyran ring and displacement of the bromide ion.[4][5] The use of a primary alkyl halide in this compound is ideal for this S(_N)2 reaction, as it minimizes competing elimination reactions.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | (Typical Supplier) |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | (Typical Supplier) |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | (Typical Supplier) |
| Saturated aqueous ammonium chloride (NH(_4)Cl) | ACS | (Typical Supplier) |
| Anhydrous magnesium sulfate (MgSO(_4)) | ACS | (Typical Supplier) |
| Diethyl ether | ACS | (Typical Supplier) |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (0.44 g, 11.0 mmol) in mineral oil.
-
Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Addition of Starting Material: While stirring the suspension, slowly add a solution of this compound (1.67 g, 10.0 mmol) in 10 mL of anhydrous THF to the flask at room temperature over a period of 15 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride (NH(_4)Cl) solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 20 mL of water. Shake the funnel and allow the layers to separate.
-
Extraction: Extract the aqueous layer with two additional 20 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO(_4)). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude tetrahydropyran by distillation to yield a colorless liquid.
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (this compound : NaH) | 1 : 1.1 |
| Concentration of this compound | 0.33 M |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Visualizations
Caption: Experimental workflow for the synthesis of tetrahydropyran.
Caption: Reaction mechanism of intramolecular Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. youtube.com [youtube.com]
- 5. organic chemistry - What results from the reaction of this compound and NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Synthesis of Amino Alcohols via Reaction of 5-Bromopentan-1-ol with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino alcohols are a pivotal class of organic compounds widely utilized as key intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations. One of the most direct and efficient methods for the synthesis of N-substituted 5-aminopentan-1-ols is the nucleophilic substitution reaction between 5-bromopentan-1-ol and a variety of primary and secondary amines.
This document provides detailed application notes and experimental protocols for the synthesis of a range of amino alcohols from this compound. The protocols are designed to be reproducible and scalable for laboratory settings, and the accompanying data will assist researchers in selecting optimal conditions for their specific amine of interest.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon atom of this compound, which bears a good leaving group (bromide). This proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, which also serves to deprotonate the amine, increasing its nucleophilicity.
General Reaction Scheme:
Synthesis of 5-azidopentan-1-ol from 5-Bromopentan-1-ol: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive protocol for the synthesis of 5-azidopentan-1-ol from 5-bromopentan-1-ol. This transformation is a staple in organic synthesis, particularly for the introduction of a versatile azide moiety, which serves as a precursor for amines or can be utilized in click chemistry reactions. The described method involves a nucleophilic substitution reaction using sodium azide in a polar aprotic solvent. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed experimental procedure, data presentation, and a visual workflow of the synthesis.
Introduction
5-Azidopentan-1-ol is a valuable bifunctional molecule featuring a terminal azide group and a primary alcohol. The azide functionality is a versatile synthetic handle that can be readily reduced to a primary amine or participate in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". The hydroxyl group offers a site for further functionalization, such as esterification or etherification. The synthesis of 5-azidopentan-1-ol is typically achieved through a nucleophilic substitution (SN2) reaction where an azide salt displaces a suitable leaving group, such as a halide, from a pentan-1-ol backbone.[1] This protocol details the synthesis from the readily available starting material, this compound.
Reaction Scheme
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine atom in this compound.[1] This concerted reaction leads to the displacement of the bromide ion and the formation of 5-azidopentan-1-ol.
Caption: Reaction scheme for the synthesis of 5-azidopentan-1-ol.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides.[2]
Materials and Equipment
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide. A typical molar excess of sodium azide is used to ensure complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-90 °C) and stir for a specified time (e.g., 12-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-azidopentan-1-ol.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of 5-azidopentan-1-ol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (5.99 mmol, 1.0 equiv) |
| Sodium Azide (NaN₃) | 0.47 g (7.19 mmol, 1.2 equiv) |
| Solvent (DMF) | 10 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 18 hours |
| Purification | |
| Chromatography Eluent | Hexane/Ethyl Acetate (gradient) |
| Product | |
| 5-Azidopentan-1-ol (Yield) | ~0.65 g (~84%) |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₅H₁₁N₃O |
| Molecular Weight | 129.16 g/mol |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 5-azidopentan-1-ol.
Caption: Workflow for the synthesis of 5-azidopentan-1-ol.
Logical Relationship of Reagents and Steps
This diagram illustrates the logical flow and relationship between the key components and actions in the experimental protocol.
Caption: Logical flow of the synthesis protocol.
Safety Precautions
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care in a well-ventilated fume hood.
-
Avoid contact of sodium azide with acids, as it can liberate highly toxic and explosive hydrazoic acid gas.
-
Azide compounds can be explosive, especially heavy metal azides. Avoid contact with heavy metals.
-
Dimethylformamide (DMF) is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-azidopentan-1-ol from this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques. The resulting product is a versatile intermediate for various applications in organic synthesis, medicinal chemistry, and materials science. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols: Utilizing 5-Bromopentan-1-ol to Introduce a Five-Carbon Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 5-bromopentan-1-ol as a versatile reagent for introducing a five-carbon aliphatic linker into molecules of interest. This bifunctional molecule is particularly valuable in the synthesis of various chemical biology tools, including Proteolysis Targeting Chimeras (PROTACs), imaging probes, and other targeted therapeutic agents.
Introduction to this compound as a Linker
This compound is a valuable bifunctional building block possessing a primary alcohol and a primary alkyl bromide.[1] This dual functionality allows for sequential and selective reactions, making it an ideal choice for introducing a flexible five-carbon chain to connect two different molecular entities. The hydroxyl group can be used for ester or ether formation, while the bromine atom is an excellent leaving group for nucleophilic substitution reactions, such as the alkylation of amines, phenols, and thiols.
The length and chemical nature of the linker are critical in the design of bifunctional molecules like PROTACs, significantly impacting their efficacy.[2][3] An optimized linker ensures the correct spatial orientation of the two ends of the molecule to facilitate the desired biological outcome, such as the formation of a stable ternary complex in the case of PROTACs.[4]
Key Applications and Experimental Protocols
Synthesis of PROTACs with a Five-Carbon Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a crucial component for their activity. The following is a representative protocol for the synthesis of a hypothetical PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) using a five-carbon linker derived from this compound.
Protocol: Synthesis of an EGFR-Targeting PROTAC with a Pentyl Linker
This protocol describes a two-step synthesis. First, the hydroxyl group of this compound is coupled to the E3 ligase ligand (in this case, a derivative of pomalidomide). Second, the bromide is displaced by an amine on the EGFR inhibitor (e.g., a gefitinib derivative).
Step 1: Etherification of Pomalidomide Derivative with this compound
-
Materials:
-
4-amino-pomalidomide (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-amino-pomalidomide (1.0 eq) in anhydrous DMF, add NaH (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker intermediate.
-
Step 2: N-Alkylation of Gefitinib Derivative with Pomalidomide-Linker Intermediate
-
Materials:
-
Amino-gefitinib derivative (1.0 eq)
-
Pomalidomide-linker intermediate from Step 1 (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amino-gefitinib derivative (1.0 eq) and the pomalidomide-linker intermediate (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 80 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and purify the mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.
-
Evaluation of PROTAC Efficacy
The efficacy of a synthesized PROTAC is typically assessed by its ability to induce the degradation of the target protein. This is quantified by determining the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage) values.
Protocol: Western Blotting for Determination of DC₅₀ and Dₘₐₓ
-
Objective: To quantify the degradation of a target protein (e.g., EGFR) induced by a PROTAC.
-
Procedure:
-
Cell Culture and Treatment:
-
Seed target cells (e.g., HCC827 for mutant EGFR) in 6-well plates.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[4]
-
-
Data Presentation
The linker length plays a pivotal role in the efficacy of a PROTAC. The following table summarizes key in vitro performance indicators for a comparative series of BRD4-targeting PROTACs with PEG linkers of varying lengths, illustrating a clear structure-activity relationship. While these examples use PEG linkers, similar optimization is crucial for alkyl linkers derived from reagents like this compound.
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-1 | PEG2 | 85 | 80 | 1.5 |
| PROTAC-2 | PEG3 | 25 | 92 | 2.1 |
| PROTAC-3 | PEG4 | 8 | 98 | 2.5 |
| PROTAC-4 | PEG5 | 30 | 90 | 2.3 |
| PROTAC-5 | PEG6 | 70 | 85 | 1.8 |
Data adapted from a representative study on BRD4-targeting PROTACs.[4]
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the typical workflow for synthesizing and evaluating a PROTAC.
Caption: Workflow for PROTAC synthesis and evaluation.
EGFR Signaling Pathway and PROTAC Intervention
The diagram below depicts a simplified EGFR signaling pathway and illustrates how an EGFR-targeting PROTAC can lead to the degradation of the receptor, thereby inhibiting downstream signaling.
Caption: EGFR signaling and PROTAC-induced degradation.
References
Application Notes and Protocols: Protection of the Hydroxyl Group of 5-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the protection of the hydroxyl group of 5-bromopentan-1-ol using common protecting groups: tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), and benzyl (Bn). The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure the chemoselectivity of reactions involving the versatile bifunctional nature of this compound.
Introduction to Hydroxyl Group Protection
In the synthesis of complex organic molecules, it is often necessary to mask a reactive functional group to prevent it from interfering with a desired transformation at another site in the molecule. The hydroxyl group is a common functional group that requires protection due to its acidic proton and nucleophilic character. This compound is a bifunctional molecule where the hydroxyl group can be protected to allow for selective reactions at the carbon bearing the bromine atom. This document outlines the application of three widely used protecting groups for the hydroxyl moiety of this compound.
Protection with tert-Butyldimethylsilyl (TBDMS) Ether
The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting alcohols due to its ease of introduction, stability under a wide range of non-acidic conditions, and straightforward removal using fluoride-based reagents or acidic conditions.
Data Summary: TBDMS Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protection | TBDMS-Cl, Imidazole | DMF | Room Temp. | 2 | >95 (Estimated) | General Procedure |
| Deprotection | TBAF (1M in THF) | THF | Room Temp. | 1 | ~90-99 | [1] |
| Deprotection | Acetyl Chloride (cat.) | Methanol | 0 - Room Temp. | 0.5 - 1 | High |
Experimental Protocols
Protection of this compound with TBDMS-Cl
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-bromo-5-((tert-butyldimethylsilyl)oxy)pentane.
Deprotection of TBDMS-protected this compound
-
To a stirred solution of 1-bromo-5-((tert-butyldimethylsilyl)oxy)pentane (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to recover this compound.
Protection with Tetrahydropyranyl (THP) Ether
The tetrahydropyranyl (THP) group is another common acid-labile protecting group for alcohols. It forms a stable acetal that is resistant to basic, nucleophilic, and reducing conditions.
Data Summary: THP Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Protection | 3,4-Dihydro-2H-pyran, PPTS | Dichloromethane | Room Temp. | 12 h | ~90 | |
| Deprotection | Acetic Acid/THF/Water (4:2:1) | - | Room Temp. | 12 h | High | |
| Deprotection | p-Toluenesulfonic acid (cat.) | Methanol | Room Temp. | 2 h | High |
Experimental Protocols
Protection of this compound with DHP
-
To a solution of this compound (36 g) in dichloromethane, add 3,4-dihydro-2H-pyran (24.72 ml).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the mixture overnight at room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash with 5% aqueous potassium hydroxide, water, and then saturated aqueous sodium chloride.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane 1:19) to yield 2-((5-bromopentyl)oxy)tetrahydro-2H-pyran (yield reported as 49.5 g from 36 g starting material).
Deprotection of THP-protected this compound
-
Dissolve the THP-protected this compound (1.0 eq) in a 4:2:1 mixture of acetic acid, THF, and water.
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protection with Benzyl (Bn) Ether
The benzyl (Bn) group is a robust protecting group for alcohols, stable to a wide variety of reaction conditions, including acidic and basic media. It is typically removed by catalytic hydrogenolysis.
Data Summary: Benzyl Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protection | NaH, Benzyl Bromide | THF | 0 to Room Temp. | 12 | ~89 | |
| Deprotection | H₂, Pd/C (10%) | Ethanol | Room Temp. | 12 | High | |
| Deprotection | BCl₃ | Dichloromethane | -78 to 0 | 1 | High |
Experimental Protocols
Protection of this compound with Benzyl Bromide (Williamson Ether Synthesis)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(benzyloxy)-5-bromopentane. A similar reaction with 4-benzyloxyphenol and 1,5-dibromopentane yielded the product in 88.9% purity.
Deprotection of Benzyl-protected this compound
-
To a solution of 1-(benzyloxy)-5-bromopentane (1.0 eq) in ethanol (0.2 M), add 10% palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to recover this compound.
Visualized Workflows and Reactions
Caption: General experimental workflow for the protection of an alcohol, subsequent reaction, and final deprotection.
Caption: Chemical transformation for the protection of the hydroxyl group of this compound.
Caption: Structures of this compound protected with TBDMS, THP, and Benzyl groups.
References
Grignard reaction compatibility with 5-Bromopentan-1-ol's functional groups
Abstract
This application note provides a detailed analysis of the compatibility of the Grignard reaction with the functional groups present in 5-bromopentan-1-ol. Due to the acidic proton of the hydroxyl group, direct formation of a Grignard reagent from this compound is not feasible as the nascent organometallic species is immediately quenched. This document outlines the fundamental incompatibility, presents a robust protection-deprotection strategy to circumvent this issue, and provides detailed experimental protocols for researchers in organic synthesis and drug development. Quantitative data is summarized, and key chemical pathways are visualized to ensure clarity and reproducibility.
The Challenge: Functional Group Incompatibility
The Grignard reagent is a potent nucleophile and a strong base. The primary challenge in using this compound as a precursor for a Grignard reagent is the presence of the terminal hydroxyl (-OH) group. The proton of this group is sufficiently acidic to react irreversibly with the Grignard reagent in an acid-base neutralization reaction.
This reaction consumes the Grignard reagent as it is formed, preventing its subsequent reaction with the desired electrophile and significantly reducing or eliminating the yield of the target molecule. The primary reaction is the formation of a magnesium alkoxide and the corresponding alkane from the Grignard reagent, as depicted below.
The Solution: A Protection-Deprotection Strategy
To successfully utilize this compound in a Grignard reaction, the acidic hydroxyl group must be masked with a protecting group. An ideal protecting group for this purpose should be:
-
Easy and efficient to install on the hydroxyl group.
-
Inert to the conditions of Grignard reagent formation (magnesium metal, ether solvent) and reaction.
-
Readily removable under conditions that do not affect the final product structure.
Tetrahydropyran (THP) is a common and effective protecting group for alcohols that meets these criteria. The overall workflow involves three key stages: protection of the alcohol, execution of the Grignard reaction, and finally, deprotection to reveal the desired product.
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of 2-methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)hexan-2-ol, starting from this compound and using acetone as a model electrophile.
Protocol 3.1: Protection of this compound as a THP Ether
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 1.0 M).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-((5-bromopentyl)oxy)tetrahydro-2H-pyran, can be purified by flash column chromatography.
Protocol 3.2: Grignard Formation and Reaction with Acetone
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.5 eq) to the flask.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion (approx. 10%) of a solution of 2-((5-bromopentyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium.
-
Grignard Formation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining THF solution of the protected haloalcohol dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.
-
Electrophile Addition: Cool the Grignard solution to 0 °C. Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 3.3: Deprotection of the THP Ether
-
Setup: Dissolve the crude product from Protocol 3.2 in methanol (approx. 0.5 M).
-
Reaction: Add a catalytic amount of p-TsOH (0.1 eq) and stir the mixture at room temperature for 3 hours, monitoring by TLC.
-
Workup: Neutralize the reaction with saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, 6-methylheptane-1,6-diol, by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the three-step sequence described above. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Equivalents | Typical Yield | Reference |
| 1 | Protection | This compound, DHP, p-TsOH | 1.0 : 1.2 : 0.02 | 90-95% | |
| 2 | Grignard Rxn | Protected Bromide, Mg, Acetone | 1.0 : 1.5 : 1.1 | 80-88% | |
| 3 | Deprotection | Protected Product, p-TsOH, MeOH | 1.0 : 0.1 | 92-98% |
Table 1: Summary of reagents, equivalents, and typical yields for the protection-Grignard-deprotection sequence.
Synthesis of Tetrahydropyran Derivatives from 5-Bromopentan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tetrahydropyran (THP) from 5-bromopentan-1-ol. The primary method detailed is the intramolecular Williamson ether synthesis, a robust and widely applicable method for the formation of cyclic ethers. This reaction proceeds via a base-mediated intramolecular SN2 cyclization. Protocols for both standard and phase-transfer catalysis (PTC) conditions are presented, offering flexibility in terms of reaction setup and scale. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a practical, step-by-step guide for the preparation of this important heterocyclic motif.
Introduction
Tetrahydropyran and its derivatives are key structural motifs found in a wide array of natural products, pharmaceuticals, and agrochemicals. Their prevalence highlights the importance of efficient and reliable synthetic routes to access this heterocyclic system. One of the most direct and classical methods for the synthesis of unsubstituted tetrahydropyran is the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group at the 1 and 5 positions, respectively. This compound serves as an excellent and readily available starting material for this transformation.
The core of this synthesis is the intramolecular Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the terminal hydroxyl group by a base to form an alkoxide. The resulting nucleophilic alkoxide then undergoes an intramolecular SN2 reaction, displacing the bromide to form the six-membered tetrahydropyran ring.[3] The efficiency of this cyclization is generally high due to the thermodynamic stability of the resulting six-membered ring.[1]
This document outlines two reliable protocols for this transformation: a classical approach using a strong base in an organic solvent and a phase-transfer catalysis approach, which can offer advantages in terms of milder reaction conditions and simplified workup procedures.[4]
Signaling Pathways and Logical Relationships
The synthesis of tetrahydropyran from this compound follows a well-established reaction pathway. The logical progression of the key steps is illustrated below.
References
Application Notes and Protocols: Esterification of 5-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the esterification reactions of 5-bromopentan-1-ol, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The presence of both a primary alcohol and a primary alkyl bromide allows for selective transformations, making it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document outlines key applications, detailed experimental protocols for various esterification methods, and quantitative data for the resulting esters.
Applications in Drug Development
The dual functionality of this compound and its esters makes them valuable intermediates in the development of new therapeutic agents. The ester group can act as a pro-drug moiety, a key pharmacophoric feature, or a tether for conjugation, while the bromo- functionality provides a reactive handle for introducing further molecular complexity.
Linker in Covalent Inhibitors and Chemical Probes
The 5-bromopentyl moiety is frequently employed as a flexible linker in the design of covalent inhibitors and chemical probes. The terminal bromide can undergo nucleophilic substitution with a reactive cysteine or other nucleophilic residue in a target protein, leading to irreversible inhibition. The ester group, on the other hand, can be tailored to modulate physicochemical properties such as solubility and cell permeability.
Synthesis of Phospholipase A2α (cPLA2α) Inhibitors
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Inhibiting cPLA2α is a key strategy for the development of novel anti-inflammatory drugs. This compound and its esters have been utilized in the synthesis of potent cPLA2α inhibitors. The 5-bromopentyl chain can be incorporated into the inhibitor scaffold to occupy hydrophobic pockets in the enzyme's active site.
Signaling Pathway of Arachidonic Acid Metabolism
The diagram below illustrates the central role of cPLA2α in the arachidonic acid cascade, which leads to the production of pro-inflammatory eicosanoids. Inhibition of cPLA2α, a therapeutic strategy enabled by molecules synthesized from this compound derivatives, can block this pathway.
Experimental Protocols
The following section provides detailed protocols for the synthesis of 5-bromopentyl esters. These methods are broadly applicable and can be adapted for a range of carboxylic acids.
General Esterification Workflow
The synthesis of 5-bromopentyl esters typically follows a straightforward workflow, as depicted below. The choice of esterification method depends on the nature of the carboxylic acid and the desired reaction conditions.
Protocol 1: Synthesis of 5-Bromopentyl Acetate via Acetic Anhydride
This protocol describes the synthesis of 5-bromopentyl acetate using acetic anhydride and a base catalyst, which is a highly efficient method.[1]
Materials:
-
This compound (33.4 g, 200 mmol)
-
Anhydrous sodium carbonate (25.4 g, 240 mmol)
-
N,N-Dimethyl-4-aminopyridine (DMAP) (2.4 g, 20 mmol)
-
Acetic anhydride (22.5 g, 220 mmol)
-
Toluene (200 mL)
-
Water
-
Dilute hydrochloric acid
Procedure:
-
To a reaction flask, add 5-bromo-1-pentanol, anhydrous sodium carbonate, N,N-dimethyl-4-aminopyridine, and toluene.[1]
-
Stir the mixture under ice cooling.[1]
-
Add acetic anhydride dropwise to the cooled mixture.[1]
-
After the addition is complete, stir the mixture for 1 hour under ice cooling.[1]
-
Wash the resulting reaction mixture successively with water (twice), dilute hydrochloric acid, and then with water again.[1]
-
Distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.[1]
Yield: Quantitative (41.8 g).[1]
Protocol 2: General Fischer Esterification for 5-Bromopentyl Esters
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This method is suitable for a wide range of carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, ~5 mol%)
-
Toluene or a suitable solvent to form an azeotrope with water
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the carboxylic acid and this compound in toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromopentyl ester.
Protocol 3: Steglich Esterification for Sensitive Substrates
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for acid-sensitive substrates.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Dissolve the carboxylic acid, this compound, and DMAP in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with dichloromethane.
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes key quantitative data for 5-bromopentyl acetate.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| Boiling Point | 109-110 °C at 15 mmHg | |
| Density | 1.255 g/mL at 25 °C | |
| Refractive Index | n20/D 1.462 | |
| Yield (from Protocol 1) | Quantitative | [1] |
Note: Yields for Fischer and Steglich esterifications are generally good to excellent but can vary depending on the specific carboxylic acid used. Optimization of reaction conditions may be required for specific substrates.
References
Oxidation of 5-Bromopentan-1-ol to 5-bromopentanal or 5-bromopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of 5-bromopentan-1-ol to either 5-bromopentanal or 5-bromopentanoic acid. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The protocols outlined below are based on established chemical transformations and are intended to provide reproducible methods for laboratory synthesis.
Introduction
This compound is a bifunctional molecule containing a primary alcohol and a primary alkyl bromide. The selective oxidation of the alcohol moiety allows for the synthesis of either the corresponding aldehyde, 5-bromopentanal, or the carboxylic acid, 5-bromopentanoic acid. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product with high yield and purity. Mild oxidizing agents are employed for the synthesis of the aldehyde, while stronger oxidizing agents are required for the carboxylic acid.
Oxidation to 5-Bromopentanal (Aldehyde)
The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common methods include the Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidations.
Method 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its mild conditions and high yields.
Experimental Protocol:
-
To a solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of dimethyl sulfoxide (2.0 - 3.0 equivalents) in anhydrous CH₂Cl₂.
-
Stir the mixture at -78 °C for 15-20 minutes to form the active oxidizing species.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture, ensuring the temperature remains below -60 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromopentanal.
-
The product can be purified by flash column chromatography on silica gel.
Method 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidants and is effective for the selective oxidation of primary alcohols to aldehydes.[1][2][3] The reaction is typically carried out in an anhydrous solvent like dichloromethane.[1][2][3]
Experimental Protocol:
-
To a suspension of Pyridinium Chlorochromate (PCC) (1.2 - 1.5 equivalents) and celite in anhydrous dichloromethane (CH₂Cl₂), add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-bromopentanal.
-
Further purification can be achieved by flash column chromatography.
Oxidation to 5-Bromopentanoic Acid (Carboxylic Acid)
The oxidation of a primary alcohol to a carboxylic acid requires stronger oxidizing agents. Jones oxidation and a two-step, one-pot TEMPO-catalyzed oxidation are effective methods for this transformation.
Method 1: Jones Oxidation
The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols to carboxylic acids.[4][5][6][7]
Experimental Protocol:
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, and then carefully diluting with water.
-
Dissolve this compound (1.0 equivalent) in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the solution of the alcohol, maintaining the temperature below 20 °C.
-
The reaction is typically rapid and is indicated by a color change from orange/red to green.
-
After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 5-bromopentanoic acid.
-
The product can be purified by recrystallization or column chromatography.
Method 2: Two-Step, One-Pot TEMPO-Catalyzed Oxidation
This method provides a milder alternative to chromium-based oxidants and proceeds in a one-pot fashion. The alcohol is first oxidized to the aldehyde using TEMPO and sodium hypochlorite (bleach), followed by in-situ oxidation to the carboxylic acid with sodium chlorite.[8][9]
Experimental Protocol:
-
To a vigorously stirred biphasic mixture of this compound (1.0 equivalent) in dichloromethane and a solution of sodium bicarbonate in water, add a catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (e.g., 10 mol%).
-
Cool the mixture to 0 °C and add sodium hypochlorite solution (bleach, ~1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until the alcohol is consumed (monitored by TLC), indicating the formation of the intermediate aldehyde.
-
In the same pot, add a solution of sodium chlorite (NaClO₂) (1.5 equivalents) in a phosphate buffer (pH ~6.7).
-
Allow the reaction to warm to room temperature and stir until the aldehyde is fully converted to the carboxylic acid (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-bromopentanoic acid can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Oxidation Methods for this compound
| Target Product | Method | Key Reagents | Typical Solvent | Temperature | Typical Reaction Time | Reported Yield Range | Notes |
| 5-Bromopentanal | Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 °C to RT | 1-2 hours | 70-90% | Mild conditions, but requires low temperatures and handling of odorous byproducts.[2][10][11] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-4 hours | 60-80% | Simpler setup than Swern, but uses a chromium-based reagent.[1][2][3] | |
| TEMPO/NaOCl | TEMPO, Sodium Hypochlorite | Dichloromethane/Water | 0 °C to RT | 1-3 hours | 70-95% | Metal-free and mild, but requires careful control of pH.[12][13][14] | |
| 5-Bromopentanoic Acid | Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acetone | 0 °C to RT | 1-3 hours | 70-85% | Strong oxidant, rapid reaction, but uses a toxic chromium reagent.[4][5][6][7] |
| TEMPO/NaClO₂ | TEMPO, NaOCl, NaClO₂ | Dichloromethane/Water | 0 °C to RT | 2-6 hours | 80-95% | One-pot, metal-free, and high-yielding alternative to Jones oxidation.[8][9] |
Visualization of Reaction Pathways and Workflow
References
- 1. 5-Bromopentanoic acid, morpholide | C9H16BrNO2 | CID 531849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. caymanchem.com [caymanchem.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 13. d-nb.info [d-nb.info]
- 14. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentan-1-ol is a versatile bifunctional reagent extensively utilized in organic synthesis as a precursor for various heterocyclic compounds. Its structure, featuring a primary alkyl bromide and a primary alcohol, allows for a range of selective transformations and cyclization reactions. The five-carbon chain is ideally suited for the formation of stable, six-membered heterocyclic rings, which are prevalent structural motifs in numerous pharmaceuticals and biologically active molecules.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of key oxygen- and nitrogen-containing heterocycles starting from this compound.
Synthesis of Oxygen Heterocycles: Tetrahydropyran (THP)
Application Note:
The most direct application of this compound in oxygen heterocycle synthesis is the formation of tetrahydropyran (THP). This is typically achieved through an intramolecular Williamson ether synthesis.[5][6] In this reaction, a strong base is used to deprotonate the terminal hydroxyl group, forming an alkoxide. The resulting nucleophilic oxygen then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and closing the six-membered ring.[6] This method is efficient and provides a high yield of the desired cyclic ether.[7][8][9][10][11]
Reaction Pathway: Intramolecular Williamson Ether Synthesis
Caption: Intramolecular Williamson ether synthesis of THP.
Quantitative Data for Tetrahydropyran Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | THF | Reflux | 12 | >90 | Generic |
| 2 | NaOH | DMSO | 100 | 6 | ~85 | [6] |
| 3 | KH | Dioxane | 80 | 8 | High | [5] |
Experimental Protocol: Synthesis of Tetrahydropyran
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add anhydrous THF.
-
Carefully add the sodium hydride (60% dispersion) to the THF with stirring.
-
Prepare a solution of this compound in anhydrous THF.
-
Add the this compound solution dropwise to the stirred suspension of NaH in THF at room temperature. Hydrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tetrahydropyran.
-
Purify the product by distillation if necessary.
Synthesis of Nitrogen Heterocycles: N-Substituted Piperidines
Application Note:
This compound serves as a valuable C5 building block for the synthesis of N-substituted piperidines, a core structure in many pharmaceuticals.[1][12][13] The typical synthesis involves a two-step, one-pot process where a primary amine reacts with this compound. The first step is an N-alkylation, where the amine displaces the bromide via an SN2 reaction. The resulting secondary amino alcohol intermediate is then cyclized. The cyclization of the hydroxyl group often requires activation, for example, by conversion to a sulfonate ester or by using a catalyst that facilitates the dehydration and ring closure.[14][15]
Reaction Pathway: Synthesis of N-Substituted Piperidines
Caption: General pathway for N-substituted piperidine synthesis.
Quantitative Data for N-Substituted Piperidine Synthesis
| Entry | Primary Amine (R-NH₂) | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzylamine | SOCl₂ then Base | CH₂Cl₂ | 0 to RT | Good | [15] |
| 2 | Aniline | Reflux | Toluene | 110 | Moderate | Generic |
| 3 | Phenethylamine | Tf₂O, 2-F-Py; NaBH₄ | CH₂Cl₂ | -78 to RT | 70-85 | [14][16] |
Experimental Protocol: One-Pot Synthesis of N-Benzylpiperidine
This protocol is based on a general method for cyclizing amino alcohols.[14][15]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
Step 1: N-Alkylation
-
In a round-bottom flask, dissolve this compound and benzylamine in acetonitrile.
-
Add potassium carbonate to the mixture.
-
Heat the reaction to reflux and stir for 16-24 hours, monitoring by TLC for the disappearance of the starting materials.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to obtain the crude intermediate, 5-(benzylamino)pentan-1-ol. This crude product is often used directly in the next step.
Step 2: Cyclization
-
Dissolve the crude 5-(benzylamino)pentan-1-ol in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the solution. A precipitate may form.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0°C and slowly add triethylamine to basify the mixture.
-
Stir the reaction at room temperature overnight to facilitate cyclization.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude N-benzylpiperidine by flash column chromatography.
General Experimental Workflow
The synthesis of heterocyclic compounds from this compound follows a logical workflow from starting material selection to final product purification.
Caption: General workflow for heterocycle synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
- 14. mdpi.com [mdpi.com]
- 15. Piperidine synthesis [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Preventing E2 elimination side reactions with 5-Bromopentan-1-ol
Technical Support Center: 5-Bromopentan-1-ol Reactions
Welcome to the technical support center for experiments involving this compound. This resource provides troubleshooting guides and frequently asked questions to help you minimize E2 elimination side reactions and optimize your desired substitution pathways.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a substitution reaction (e.g., Williamson Ether Synthesis) with this compound, but I am observing a significant amount of pent-4-en-1-ol as a byproduct. What is causing this?
You are observing the result of a competing E2 (bimolecular elimination) reaction. This compound is a primary alkyl halide, which typically favors SN2 (bimolecular nucleophilic substitution) reactions.[1][2] However, under certain conditions, the E2 pathway can become significant, leading to the formation of an alkene (pent-4-en-1-ol) instead of your desired substitution product. The key factors influencing this competition are the strength and steric bulk of the base, the solvent, and the reaction temperature.[3]
Q2: How does the choice of base affect the SN2/E2 competition for this compound?
The base is one of the most critical factors in determining the reaction pathway.[4]
-
To Favor SN2 (Substitution): Use a strong, but non-bulky nucleophile or a weak base. For reactions like the Williamson ether synthesis where a strong base is required to deprotonate an alcohol, use a reagent like sodium hydride (NaH). NaH is a strong base but is not sterically hindered and generates a non-nucleophilic byproduct (H₂ gas), leaving the resulting alkoxide as the primary nucleophile.
-
Conditions that Favor E2 (Elimination): Using a strong, sterically hindered (bulky) base will dramatically increase the yield of the E2 product.[5] Bulky bases, such as potassium tert-butoxide (KOtBu), find it difficult to access the electrophilic carbon for an SN2 attack due to steric hindrance.[6][7] Instead, they will more readily abstract a beta-hydrogen, initiating the E2 elimination cascade.[8][9]
Q3: What is the role of the solvent in controlling the reaction outcome?
The solvent plays a crucial role by solvating the reacting species, which can alter the reactivity of the base/nucleophile.[10][11][12]
-
To Favor SN2 (Substitution): Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These solvents are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile. This leaves the nucleophile "naked" and highly reactive for an SN2 attack.[7][13]
-
Conditions that Favor E2 (Elimination): Polar protic solvents (e.g., water, ethanol, methanol) can favor elimination. They solvate the nucleophile through hydrogen bonding, making it less nucleophilic and effectively more "base-like." This can tip the balance toward the E2 pathway.[13]
Q4: How does temperature influence the formation of E2 side products?
Temperature is a key thermodynamic lever to control the reaction.
-
To Favor SN2 (Substitution): Substitution reactions are generally favored at lower temperatures.[14][15]
-
Conditions that Favor E2 (Elimination): Elimination reactions are favored at higher temperatures.[16] This is because elimination reactions typically result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable (more negative) as temperature (T) increases, making elimination the dominant pathway at elevated temperatures.[14][15][16][17]
Troubleshooting Guide: Minimizing E2 Elimination
If you are experiencing high yields of the E2 elimination product (pent-4-en-1-ol), consult the following table and workflow diagram.
Summary of Influencing Factors
| Factor | Condition to Favor SN2 (Desired) | Condition to Favor E2 (Undesired) | Rationale |
| Substrate | Primary Alkyl Halide (this compound) | Tertiary > Secondary > Primary | Primary substrates are less sterically hindered, allowing for backside attack in an SN2 reaction.[1][2] |
| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., alkoxide from NaH) or weak base. | Strong, bulky base (e.g., KOtBu, LDA).[5] | Bulky bases preferentially abstract a β-hydrogen due to steric hindrance at the α-carbon, favoring E2.[7][9] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, THF, Acetonitrile).[7][13] | Polar Protic (e.g., H₂O, EtOH, MeOH). | Polar aprotic solvents enhance nucleophilicity, favoring SN2. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and promoting E2.[13] |
| Temperature | Low to Moderate Temperature (e.g., 0°C to room temp). | High Temperature. | Elimination reactions have a higher activation energy and are more entropically favored, thus predominating at higher temperatures.[14][15][16][17] |
Troubleshooting Workflow
This workflow provides a logical sequence of checks to diagnose and resolve issues with excessive E2 elimination.
Caption: Troubleshooting workflow for diagnosing and resolving excessive E2 elimination.
Experimental Protocols
Protocol: Optimized Williamson Ether Synthesis to Minimize E2 Elimination
This protocol details a general method for reacting this compound with another alcohol (R-OH) to form an ether, under conditions that strongly favor the SN2 pathway.
1. Reagents and Materials:
-
Alcohol (R-OH, the incoming nucleophile)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
This compound
-
Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
Under an inert atmosphere, add the alcohol (R-OH, 1.1 equivalents) to anhydrous THF in the reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Carefully and portion-wise, add sodium hydride (1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0°C.
-
Slowly, add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight (or until TLC/GC-MS analysis indicates completion).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography as required.
Visualizing Reaction Pathways
The following diagram illustrates the competing SN2 and E2 pathways for a reaction involving this compound and a generic alkoxide nucleophile (RO⁻).
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E2 Reaction Mechanism [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Williamson Ether Synthesis of 5-Bromopentan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the Williamson ether synthesis of 5-bromopentan-1-ol. The primary goal is to optimize the yield of the desired ether product, typically the cyclic ether tetrahydropyran, by minimizing common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected products and major side products in the Williamson ether synthesis of this compound?
The reaction of this compound under basic conditions is intended to produce the six-membered cyclic ether, tetrahydropyran, through an intramolecular S(_N)2 reaction.[1][2] However, several competing side reactions can occur, leading to a mixture of products.[3]
The primary competing pathways are:
-
Intramolecular S(_N)2 (Desired Reaction): The alkoxide formed from this compound attacks the bromine-bearing carbon on the same molecule to form tetrahydropyran.[4][5]
-
Intermolecular S(_N)2: The alkoxide of one molecule attacks the electrophilic carbon of another this compound molecule. This leads to the formation of dimers or longer polymer chains. This is more prevalent at higher concentrations.
-
E2 Elimination: The alkoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of pent-4-en-1-ol.[6] This is favored by sterically hindered or strong bases and higher temperatures.[3]
-
S(_N)2 Substitution by Base: If a hydroxide base (e.g., NaOH, KOH) is used, the hydroxide ion can directly substitute the bromide, yielding pentane-1,5-diol.[7]
Q2: My overall reaction yield is low. What are the common causes and how can I improve it?
Low yield is a frequent issue and can stem from several factors, including suboptimal reaction conditions or incomplete reactions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the starting material, this compound, is pure. The base, particularly sodium hydride (NaH), should be fresh and reactive; NaH can oxidize upon storage, reducing its effectiveness.[8]
-
Ensure Anhydrous Conditions: Water in the reaction mixture will quench the strong base (like NaH) and can also hydrolyze the starting material. Use properly dried solvents and glassware.[9]
-
Optimize Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is preferred to fully deprotonate the alcohol without introducing competing nucleophiles.[10] Polar aprotic solvents like THF, DMF, or DMSO facilitate S(_N)2 reactions.[2]
-
Control Temperature: The reaction may require gentle heating to proceed at a reasonable rate, but excessive temperatures can favor the E2 elimination side reaction.[3] Monitor the reaction progress by TLC or GC-MS to find the optimal temperature.
-
Increase Reaction Time: If the reaction is incomplete, extending the reaction time may improve the yield. Continue to monitor the reaction to ensure product degradation does not occur over extended periods.
Q3: Analysis of my crude product shows a significant amount of pent-4-en-1-ol. How can I minimize this elimination byproduct?
The formation of pent-4-en-1-ol is due to a competing E2 elimination reaction.[6] Since both the desired S(_N)2 and the undesired E2 reactions are promoted by base, conditions must be carefully chosen to favor substitution.
Strategies to Minimize Elimination:
-
Temperature Control: E2 reactions have a higher activation energy than S(_N)2 reactions and are more sensitive to temperature increases. Running the reaction at a lower temperature (e.g., room temperature or slightly above) will favor the S(_N)2 pathway.[3]
-
Choice of Base: Avoid sterically bulky bases, which tend to favor elimination. Sodium hydride (NaH) is a good choice as it is a strong but relatively non-bulky base.[10]
-
Solvent Selection: Polar aprotic solvents (THF, DMF, DMSO) are generally preferred as they solvate the cation of the base but not the alkoxide, keeping it highly nucleophilic for the S(_N)2 attack.
Q4: I am observing a high molecular weight byproduct that is difficult to separate. What is it and how can I prevent it?
A high molecular weight byproduct is likely a dimer or oligomer formed through an intermolecular Williamson ether synthesis. This occurs when the alkoxide of one molecule reacts with the alkyl halide end of another molecule.
Prevention Strategy: The High-Dilution Principle The key to favoring the intramolecular reaction is to use high-dilution conditions. By significantly increasing the volume of the solvent, the probability of one end of a molecule finding the other end of the same molecule is increased relative to it finding a different molecule. A common technique is to use a syringe pump to add the this compound solution slowly to a flask containing the base and the bulk of the solvent. This keeps the instantaneous concentration of the haloalcohol very low.
Data Summary: Optimizing Reaction Conditions
The following table summarizes the expected effects of key parameters on product distribution. The goal is to find a balance that maximizes the yield of Tetrahydropyran.
| Parameter | Condition | Effect on Tetrahydropyran (Intramolecular S(_N)2) | Effect on Dimer (Intermolecular S(_N)2) | Effect on Alkene (E2 Elimination) | Recommendation |
| Base | Strong, non-bulky (e.g., NaH) | Favorable | Favorable | Less Favorable | Use NaH or KH.[10] |
| Strong, bulky (e.g., t-BuOK) | Less Favorable | Less Favorable | Highly Favorable | Avoid for this synthesis. | |
| Weaker (e.g., NaOH, K(_2)CO(_3)) | Less Favorable (incomplete deprotonation) | Less Favorable | Less Favorable | Not ideal; may lead to incomplete reaction or S(_N)2 by OH(- ).[8] | |
| Solvent | Polar Aprotic (THF, DMF, DMSO) | Highly Favorable | Highly Favorable | Favorable | Recommended.[2] |
| Protic (Ethanol, Water) | Less Favorable (solvates nucleophile) | Less Favorable | Favorable | Avoid.[9] | |
| Concentration | High Dilution (<0.05 M) | Highly Favorable | Minimized | Unaffected | Critical for success. |
| High Concentration (>0.5 M) | Less Favorable | Highly Favorable | Unaffected | Avoid. | |
| Temperature | Low (0 °C to RT) | Favorable (slower rate) | Favorable (slower rate) | Minimized | Recommended to suppress E2. |
| Moderate (RT to 50 °C) | Optimal Rate | Optimal Rate | Becomes competitive | Good starting point. | |
| High (>70 °C) | Less Favorable | Less Favorable | Highly Favorable | Avoid unless reaction is very slow.[3] |
Experimental Protocols
Protocol 1: Optimized Intramolecular Synthesis of Tetrahydropyran
This protocol employs high-dilution conditions to maximize the yield of the cyclic ether.
-
Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a rubber septum.
-
Base Suspension: To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with dry hexane (2x) to remove the oil. Carefully decant the hexane. Add dry THF to create a stirrable suspension (to achieve a final concentration of ~0.01-0.05 M).
-
Substrate Addition: In a separate flask, prepare a solution of this compound (1.0 equivalent) in dry THF.
-
Slow Addition: Using a syringe pump, add the this compound solution to the stirred NaH suspension over a period of 4-6 hours at room temperature. A slow addition rate is crucial to maintain high dilution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (40-50 °C) overnight. Monitor the disappearance of the starting material by TLC or GC.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess NaH by the slow, dropwise addition of water or ethanol.
-
Add more water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure tetrahydropyran.
Protocol 2: Troubleshooting Intermolecular Product Formation
If analysis shows significant dimer/polymer formation, re-run the experiment with stricter adherence to the high-dilution principle.
-
Increase Solvent Volume: Double the initial volume of THF used to suspend the NaH. This will further decrease the concentration.
-
Slow Down Addition: Increase the addition time of the this compound solution from 4-6 hours to 8-12 hours.
-
Confirm Concentration: Ensure the final theoretical concentration of the substrate, if it were all added at once, is below 0.05 M.
References
- 1. benchchem.com [benchchem.com]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. organic chemistry - What results from the reaction of this compound and NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. francis-press.com [francis-press.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
How to avoid intramolecular cyclization of 5-Bromopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 5-bromopentan-1-ol, focusing on the prevention of intramolecular cyclization to favor desired intermolecular reactions.
Troubleshooting Guide: Intramolecular Cyclization
The primary challenge when working with this compound is its propensity to undergo a rapid intramolecular Williamson ether synthesis, forming a stable five-membered ring, tetrahydropyran. This side reaction can significantly lower the yield of the desired intermolecular product. This guide provides solutions to mitigate this issue.
Q1: My reaction is yielding primarily the cyclic ether, tetrahydropyran, instead of my desired intermolecular product. How can I prevent this?
A1: The intramolecular cyclization is favored due to the proximity of the nucleophilic hydroxyl group and the electrophilic carbon bearing the bromide. To prevent this, the hydroxyl group must be "masked" or protected before proceeding with the intermolecular reaction. The most effective strategy is to convert the alcohol into a functional group that is unreactive under the conditions required for the subsequent intermolecular reaction. Common and effective protecting groups for alcohols include tert-butyldimethylsilyl (TBDMS) ethers and benzyl ethers.[1][2]
Q2: I've decided to use a protecting group. Which one should I choose, and what are the key differences?
A2: The choice of protecting group depends on the specific reaction conditions of your subsequent steps.
-
TBDMS (tert-Butyldimethylsilyl) Ethers: These are a popular choice as they are stable to a wide range of reagents, including many oxidizing and reducing agents, as well as organometallic reagents. They are typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[3] Deprotection is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Benzyl Ethers: Benzyl ethers are robust and stable to both acidic and basic conditions, making them suitable for a variety of subsequent reactions. They are commonly formed by reacting the alcohol with benzyl bromide in the presence of a strong base like sodium hydride (NaH). A key advantage is that they can be removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which is useful for substrates sensitive to acidic or basic deprotection methods.
Q3: My attempt to protect the alcohol with TBDMSCl resulted in a low yield. What could have gone wrong?
A3: Low yields in TBDMS protection can arise from several factors:
-
Moisture: The silylating agent (TBDMSCl) is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Strength: Imidazole is a common base, but for sterically hindered alcohols or less reactive systems, a stronger base might be needed.
-
Reaction Time and Temperature: While the reaction often proceeds at room temperature, gentle heating may be required for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Reagents: Ensure the this compound and TBDMSCl are of high purity.
Q4: After protecting the alcohol, I'm still observing some cyclization or other side products in my intermolecular reaction. What are the possible causes?
A4: Even with a protecting group, issues can arise:
-
Incomplete Protection: If the initial protection step was not carried out to completion, the remaining unprotected this compound will readily cyclize under basic conditions. Ensure the protection is complete by purifying the protected intermediate before use.
-
Deprotection during Reaction: The chosen protecting group might not be stable to the conditions of your intermolecular reaction. For example, silyl ethers can be cleaved by strong acids or fluoride ions. Benzyl ethers can be cleaved under reductive conditions. Carefully review the compatibility of your protecting group with the planned reaction conditions.
-
Reaction Conditions Favoring Elimination: In Williamson ether synthesis, elimination (E2) can compete with substitution (SN2), especially with sterically hindered substrates or strong, bulky bases.[4] Using a less hindered base and optimizing the temperature can help favor substitution.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the intramolecular cyclization of this compound?
A: The intramolecular cyclization of this compound is an intramolecular Williamson ether synthesis.[5] In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the bromine via an SN2 mechanism, displacing the bromide and forming the cyclic ether, tetrahydropyran.[2][6]
Q: Why is the formation of a five-membered ring so favorable?
A: The formation of five- and six-membered rings through intramolecular reactions is kinetically and thermodynamically favorable.[7] The reacting groups are held in close proximity, increasing the probability of a successful collision, and the resulting ring has minimal ring strain.
Q: Can I favor the intermolecular reaction by adjusting the reaction conditions without using a protecting group?
A: While possible in some cases, it is very challenging for this compound. Intramolecular reactions are generally favored at low concentrations.[7] However, to achieve a reasonable rate for an intermolecular reaction, higher concentrations are typically required, which in this case would strongly favor the competing intramolecular cyclization. Therefore, using a protecting group is the most reliable strategy.
Q: Are there any alternative methods to the Williamson ether synthesis for forming the desired intermolecular ether?
A: Yes, alternative methods exist, though they may have their own limitations. For example, the alkoxymercuration-demercuration of an alkene with the protected 5-bromopentanol could be an option. However, for most applications involving the formation of an ether from an alkyl halide, the Williamson ether synthesis with a protected alcohol is a robust and well-established method.
Data Presentation
Table 1: Comparison of Protecting Groups for this compound
| Protecting Group | Reagents for Protection | General Reaction Conditions for Protection | Reagents for Deprotection | General Reaction Conditions for Deprotection | Stability |
| TBDMS | TBDMSCl, Imidazole | DCM or DMF, Room Temperature | TBAF | THF, Room Temperature | Stable to many reagents, sensitive to acid and fluoride |
| Benzyl (Bn) | Benzyl Bromide, NaH | THF or DMF, 0 °C to Room Temperature | H₂, Pd/C | Methanol or Ethanol, Room Temperature | Stable to acid and base, sensitive to hydrogenation |
Table 2: Hypothetical Yield Comparison of Intermolecular Etherification
This table illustrates the expected outcome of an intermolecular Williamson ether synthesis with sodium methoxide, with and without protection of the hydroxyl group of this compound.
| Starting Material | Reaction Conditions | Desired Product | Undesired Product | Expected Yield of Desired Product | Expected Yield of Undesired Product |
| This compound | NaOMe, MeOH | 5-Methoxypentan-1-ol | Tetrahydropyran | <10% | >90% |
| 1-Bromo-5-(tert-butyldimethylsilyloxy)pentane | NaOMe, MeOH | 1-Methoxy-5-(tert-butyldimethylsilyloxy)pentane | - | >90% | <5% |
| 1-Bromo-5-(benzyloxy)pentane | NaOMe, MeOH | 1-Methoxy-5-(benzyloxy)pentane | - | >90% | <5% |
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
This procedure details the formation of 1-bromo-5-(tert-butyldimethylsilyloxy)pentane.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq).
-
Stir the solution at room temperature under a nitrogen atmosphere.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-5-(tert-butyldimethylsilyloxy)pentane.
-
Protocol 2: Protection of this compound with Benzyl Bromide
This procedure details the formation of 1-bromo-5-(benzyloxy)pentane.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-5-(benzyloxy)pentane.
-
Visualizations
Caption: Intramolecular cyclization of this compound.
Caption: Workflow to avoid intramolecular cyclization.
References
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-Bromopentan-1-ol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromopentan-1-ol reaction products by column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the purification process.
Q1: My this compound product is not separating from the starting material (1,5-pentanediol). What should I do?
A: This is a common issue as both molecules contain a polar hydroxyl group. The starting material, 1,5-pentanediol, is significantly more polar due to its two hydroxyl groups.
-
Optimize Eluent Polarity: Your eluent is likely too polar, causing both compounds to elute together. Decrease the polarity by reducing the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane or petroleum ether).
-
Gradient Elution: Start with a low-polarity eluent to first elute any non-polar impurities (like 1,5-dibromopentane), then gradually increase the polarity to elute your product, leaving the highly polar 1,5-pentanediol on the column.[1]
Q2: All my compounds are eluting very quickly, and I'm getting poor separation. Why is this happening?
A: This indicates that the mobile phase (eluent) is too polar. The solvent is competing too strongly with your compounds for binding sites on the stationary phase, washing everything through the column without effective separation.[1] To resolve this, decrease the polarity of your eluent by increasing the percentage of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Q3: My product is not coming off the column. What is the problem?
A: This suggests your eluent is not polar enough to displace the compound from the silica gel.[3]
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent mixture (e.g., move from 8:1 Hexane:EtOAc to 6:1 or 4:1).
-
Check Compound Stability: In rare cases, the compound may have decomposed on the column. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then running it to see if any new spots (decomposition products) appear.[3]
Q4: The collected fractions show significant peak tailing on TLC. How can I fix this?
A: Peak tailing can be caused by several factors:
-
Sample Overload: You may have loaded too much crude product onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[1]
-
Poor Solubility: If the product is not fully soluble in the eluent, it can lead to tailing.
-
Strong Sample-Silica Interaction: The hydroxyl group of this compound can interact strongly with the acidic silanol groups on the silica surface.[4] Adding a very small amount of a slightly more polar solvent (like methanol) to the eluent can sometimes improve peak shape, but be cautious as this will significantly increase polarity.
Q5: I suspect my product is decomposing on the silica gel column. How can I confirm and prevent this?
A: Alkyl halides can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to elimination or other side reactions.[5]
-
Confirmation: Perform a 2D TLC. Spot the crude mixture on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same eluent. If new spots appear that are not on the diagonal, it indicates decomposition on the silica.[3]
-
Prevention:
-
Neutralize Silica: Prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine (~1-2%) to neutralize the acidic sites.[5]
-
Use Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase if your compound is highly acid-sensitive.[5]
-
Minimize Contact Time: Use flash chromatography (applying pressure) to speed up the elution and reduce the time the compound spends on the column.[5]
-
Data Presentation
Table 1: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | [6] |
| Mobile Phase (Eluent) | Petroleum Ether:Ethyl Acetate or Hexane:Ethyl Acetate | [7][8] |
| Typical Eluent Ratio | 8:1 (v/v) Petroleum Ether:Ethyl Acetate | [7][8] |
| Target Rf (TLC) | ~0.2 - 0.35 for this compound | [1][2] |
| Impurity (1,5-Pentanediol) Rf | ~0.0 - 0.1 in the target eluent | - |
| Impurity (1,5-Dibromopentane) Rf | >0.5 in the target eluent | - |
| Loading Ratio | 1:20 to 1:50 (Crude Product : Silica Gel by weight) | [1] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and starting material | Eluent is too polar. | Decrease eluent polarity (e.g., increase hexane content). Use gradient elution. |
| All compounds elute too quickly (high Rf) | Eluent is too polar. | Decrease eluent polarity. |
| Product does not elute (low/zero Rf) | Eluent is not polar enough. | Gradually increase eluent polarity (e.g., decrease hexane content). |
| Cracked or channeled column bed | Improperly packed column; column ran dry. | Repack the column. Ensure the solvent level never drops below the top of the silica.[1][9] |
| Product decomposition | Silica gel is too acidic. | Neutralize silica with triethylamine or use an alternative stationary phase like alumina.[5] |
Experimental Protocols
Detailed Protocol: Column Chromatography Purification of this compound
This protocol assumes a starting crude sample of approximately 2 grams.
1. TLC Analysis & Eluent Selection:
-
Dissolve a small amount of the crude reaction mixture in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various hexane:ethyl acetate solvent mixtures (e.g., 10:1, 8:1, 5:1).
-
Visualize the plate using a suitable stain (e.g., potassium permanganate or p-anisaldehyde) as the compounds are not UV-active.
-
Select the solvent system where the this compound spot has an Rf value of ~0.2-0.35.[1] An 8:1 mixture of petroleum ether:ethyl acetate is a good starting point.[7][8]
2. Column Preparation (Wet Packing):
-
Select an appropriate size glass chromatography column. For 2g of crude product, use approximately 50-60g of silica gel.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a ~1 cm layer of sand over the plug.[6]
-
In a separate beaker, prepare a slurry by adding the silica gel (50 g) to the initial, least polar eluent (e.g., 8:1 Hexane:EtOAc).[6]
-
With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[1]
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[1]
-
Drain the excess solvent until the liquid level is just at the top of the sand layer. Crucially, do not let the column run dry from this point forward. [9]
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (~2 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add 3-4 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.[6]
-
Carefully add this powder onto the top layer of sand in the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, opening the stopcock to begin elution.
-
Maintain a constant level of solvent above the silica bed throughout the process.
-
Collect the eluting solvent in appropriately sized test tubes or flasks (e.g., 15-20 mL per fraction).
-
If necessary, apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
5. Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 34626-51-2 [chemicalbook.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Managing low yield in nucleophilic substitution reactions of 5-Bromopentan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in nucleophilic substitution reactions involving 5-Bromopentan-1-ol.
Troubleshooting Guide
Q1: My reaction yield is very low, and I've isolated a significant amount of a cyclic ether (tetrahydropyran). Why is this happening and how can I fix it?
A: This is a classic and common problem when working with this compound. The issue is a competing intramolecular nucleophilic substitution reaction (a Williamson ether synthesis). Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then readily attacks the electrophilic carbon bearing the bromine atom, forming a stable, six-membered ring.[1][2][3]
Solutions:
-
Protect the Hydroxyl Group: The most effective solution is to temporarily "cap" or protect the alcohol functional group before performing the substitution. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are excellent choices as they are stable under many reaction conditions but can be easily removed later.[4][5]
-
Use a Non-Basic or Weakly Basic Nucleophile: If your nucleophile does not require a strong base for activation, you can avoid the conditions that promote intramolecular cyclization. For example, using sodium azide (NaN₃) in a polar aprotic solvent like DMSO often proceeds without significant cyclization.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the intermolecular reaction over the intramolecular one, though this may also slow down your desired reaction.
Q2: My primary byproduct is 1,5-pentanediol. What is causing this?
A: The formation of 1,5-pentanediol indicates that your nucleophile is competing with the hydroxide ion (OH⁻) from your base (e.g., NaOH, KOH).[2][6] The hydroxide ion is a potent nucleophile and can displace the bromide from the starting material in an intermolecular SN2 reaction.
Solutions:
-
Use a Non-Hydroxide Base: Employ a non-nucleophilic base to deprotonate your nucleophile (if necessary). Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if elimination is not a concern.
-
Ensure Anhydrous Conditions: Any water in the reaction mixture can act as a source of hydroxide ions or compete as a nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.
Q3: The reaction is very slow or fails to proceed to completion. What factors should I investigate?
A: Slow or incomplete reactions are typically due to suboptimal reaction conditions or reactant properties.[7][8]
Solutions:
-
Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[7][9][10] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[8]
-
Nucleophile Strength: Ensure your chosen nucleophile is strong enough to displace the bromide. Nucleophilicity is influenced by charge (anions are better than neutral species), electronegativity, and steric hindrance.[7][8]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A common practice is to run the reaction at a moderate temperature (50-100 °C) and monitor its progress by TLC.[9]
-
Leaving Group: Bromine is a good leaving group, but if the reaction is still too slow, you could consider converting the bromide to an iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction), as iodide is an even better leaving group.
Q4: I am observing an alkene byproduct, likely 4-penten-1-ol. How can I minimize this?
A: The formation of an alkene is the result of a competing E2 elimination reaction.[2] This is favored by strong, sterically hindered bases and higher temperatures.
Solutions:
-
Choice of Base: If a base is required, use a strong but non-hindered base like sodium hydride (NaH). Avoid bulky bases like potassium tert-butoxide (t-BuOK), which are specifically used to promote elimination.[11]
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the desired SN2 pathway.
Frequently Asked Questions (FAQs)
Q: What are the primary competing reaction pathways for this compound? A: The main competing pathways are:
-
Intramolecular SN2: The internal alkoxide attacks the C-Br bond, forming tetrahydropyran. This is often the major side reaction under basic conditions.[1][3]
-
Intermolecular SN2: An external nucleophile (which could be your desired nucleophile, hydroxide, or another molecule of the starting material) displaces the bromide.
-
E2 Elimination: A strong base removes a proton from the carbon adjacent to the C-Br bond, leading to 4-penten-1-ol.[2]
Competing Reaction Pathways
Caption: Logical diagram of competing reaction pathways for this compound.
Q: When is it mandatory to use a protecting group? A: You should always use a protecting group for the hydroxyl moiety when your reaction conditions involve strong bases (e.g., NaH, NaOH, alkoxides) or when your nucleophile is also a strong base (e.g., Grignard reagents, organolithiums).[4][5] This prevents the acidic proton of the alcohol from interfering and avoids intramolecular side reactions.
Q: How do I choose the best solvent for my substitution reaction? A: For SN2 reactions, polar aprotic solvents are strongly recommended.[7] They enhance the nucleophilicity of anionic nucleophiles. Excellent choices include:
-
DMF (N,N-Dimethylformamide)
-
DMSO (Dimethyl sulfoxide)
-
Acetonitrile (CH₃CN) Avoid protic solvents like water, methanol, or ethanol, as they can solvate and deactivate your nucleophile.[8]
Data Summary: Reaction Outcomes
| Condition / Reagents | Expected Major Product | Common Side Product(s) | Strategy to Maximize Yield |
| Weakly Basic Nucleophile (e.g., NaN₃ in DMSO) | 5-Azidopentan-1-ol | Tetrahydropyran (minor) | Use a polar aprotic solvent; keep temperature moderate.[1] |
| Strong Base (e.g., NaOH, NaH) + Nucleophile | Desired Substitution Product | Tetrahydropyran, 1,5-Pentanediol | Protect the hydroxyl group first. Use a non-hydroxide base like NaH.[2][3] |
| Strong, Hindered Base (e.g., t-BuOK) | 4-Penten-1-ol (Elimination) | Substitution Product (minor) | Avoid this condition unless elimination is the goal. Use a non-hindered base for substitution.[11] |
| Protected Alcohol (e.g., TBDMS-O-C₅H₁₀-Br) + Nucleophile | Protected Substitution Product | Minimal | This is the most reliable method for complex syntheses. Follow with a deprotection step.[4][12] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution using Sodium Azide (Without Protection)
This protocol describes the synthesis of 5-azidopentan-1-ol.[1]
-
Materials: this compound, Sodium Azide (NaN₃), Dimethyl Sulfoxide (DMSO, anhydrous), Ethyl Acetate, Water, Saturated Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 eq.) in anhydrous DMSO.
-
Add Sodium Azide (NaN₃, approx. 1.5 eq.) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product via silica gel column chromatography.
-
Protocol 2: Protection of this compound using TBDMS-Cl
This protocol details the protection of the hydroxyl group as a TBDMS ether.[4]
-
Materials: this compound, TBDMS-Cl (tert-Butyldimethylsilyl chloride), Imidazole, Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve this compound (1 eq.) and Imidazole (approx. 2.5 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (approx. 1.2 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected product, which can often be used in the next step without further purification.
-
Workflow for Protected Nucleophilic Substitution
Caption: Experimental workflow for a nucleophilic substitution using a protecting group strategy.
References
- 1. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 2. organic chemistry - What results from the reaction of this compound and NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Troubleshooting Incomplete Conversion of 5-Bromopentan-1-ol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding reactions involving 5-Bromopentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not going to completion. What are the common reasons?
A1: Incomplete conversion of this compound can stem from several factors. The molecule possesses two reactive sites: a primary alkyl bromide and a primary alcohol.[1] The bromide is an excellent leaving group, making it susceptible to nucleophilic substitution (SN2) reactions.[1][2] Common issues include:
-
Insufficient Reaction Time or Temperature: SN2 reactions, such as the Williamson ether synthesis, may require several hours (1-8 hours) at elevated temperatures (50-100 °C) to reach completion.[3]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., THF, DMF) are generally preferred for SN2 reactions as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.[3][4] Protic solvents can slow the reaction rate.[3]
-
Base Strength: The base used may not be strong enough to deprotonate the hydroxyl group effectively to form the required alkoxide for subsequent reactions.
-
Competing Reactions: Side reactions such as elimination (E2) or intermolecular substitution can consume the starting material, preventing complete conversion to the desired product.[3][5]
Q2: I am attempting an intramolecular cyclization of this compound to form tetrahydropyran, but my yields are low. What are the likely side products?
A2: When this compound is treated with a base (e.g., NaOH, NaH), the primary goal is often an intramolecular Williamson ether synthesis to form tetrahydropyran.[2][6] However, several competing reactions can occur, leading to a mixture of products and low yields of the desired cyclic ether.[5] The most common side products are:
-
1,5-Pentanediol: Formed via an intermolecular SN2 reaction where the hydroxide ion (OH⁻) from the base acts as a nucleophile and displaces the bromide ion.[5][7]
-
4-Penten-1-ol: This is the product of an E2 elimination reaction, where the base removes a proton from the carbon adjacent to the bromide, leading to the formation of a double bond.[5]
-
Intermolecular Ether: Two molecules of this compound can react with each other, especially at higher concentrations, to form a dimeric ether.
Q3: How can I favor the desired intramolecular cyclization over competing side reactions?
A3: To maximize the yield of the intramolecular product (tetrahydropyran), reaction conditions should be optimized to favor the intramolecular SN2 pathway over intermolecular SN2 and E2 reactions.
-
Use a Strong, Non-nucleophilic Base: Employ a strong base like sodium hydride (NaH) to deprotonate the alcohol, creating the alkoxide in situ.[6] NaH is advantageous because its counter-ion (Na+) is non-nucleophilic, and the only byproduct is hydrogen gas.
-
Apply High-Dilution Conditions: Running the reaction at a low concentration of the substrate disfavors intermolecular reactions (which depend on the collision of two substrate molecules) and favors the intramolecular reaction (which is concentration-independent).
-
Control Temperature: While heat can be necessary to overcome the activation energy, excessive temperatures can favor the elimination (E2) pathway. Monitor the reaction and use the lowest temperature that allows for a reasonable reaction rate.[3]
Q4: I need to perform a reaction at the alkyl bromide site without affecting the hydroxyl group. What is the recommended approach?
A4: To achieve selectivity, the hydroxyl group should be protected before carrying out the reaction at the alkyl bromide center.[2] A protecting group is a temporary modification that renders the functional group inert to specific reaction conditions.[8] For a hydroxyl group, common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers. After the desired reaction at the bromide has been completed, the protecting group can be selectively removed under conditions that do not affect the newly formed bond.[9]
Systematic Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Conversion (Starting material remains) | 1. Insufficient reaction time or temperature.[3]2. Base is not strong enough to generate the alkoxide.3. Inappropriate solvent choice (e.g., protic solvent).[3] | 1. Increase reaction time and/or temperature gradually, monitoring by TLC.2. Switch to a stronger base, such as sodium hydride (NaH).[6]3. Use a polar aprotic solvent like THF or DMF.[4] |
| Low Yield of Desired Product | 1. Competing side reactions (elimination, intermolecular substitution).[3][5]2. Product degradation during workup or purification. | 1. Use high-dilution conditions. Select a base and temperature that favor substitution over elimination.[6]2. Ensure workup conditions are appropriate (e.g., avoid strong acids if the product is acid-labile). Purify using appropriate methods like column chromatography.[10] |
| Significant amount of 1,5-Pentanediol detected | The base's counter-ion (e.g., OH⁻) is acting as a nucleophile in an intermolecular SN2 reaction.[5][7] | Use a base with a non-nucleophilic counter-ion, such as NaH or KH.[6] |
| Significant amount of 4-Penten-1-ol detected | E2 elimination is competing with the SN2 reaction. This is favored by strong, sterically hindered bases and higher temperatures.[3][6] | Use a less sterically hindered base. Run the reaction at a lower temperature. Ensure the substrate is a primary halide, which favors SN2.[4][6] |
| Multiple unexpected spots on TLC | 1. Complex mixture of side products (dimers, polymers).2. Decomposition of starting material or product. | 1. Re-evaluate the reaction conditions (concentration, temperature, base).2. Check the stability of your compounds under the reaction and workup conditions. Consider running the reaction under an inert atmosphere (N₂ or Ar). |
Data Presentation
Table 1: Synthesis of this compound from 1,5-Pentanediol
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 1,5-Pentanediol (0.135 mol) | 40% Hydrobromic Acid (0.2 mol) | Benzene | 70-80 °C | 15 h | 89.1% | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,5-Pentanediol [10][11]
-
Setup: To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and benzene (60 mL).
-
Reaction: Heat the mixture in an oil bath at 70-80 °C with stirring for 15 hours. Monitor the reaction's progress by TLC until the starting material spot disappears.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash successively with a 5% sodium hydroxide solution, 10% hydrochloric acid, and finally with saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (8:1 v/v) eluent system to yield this compound as a colorless to pale yellow liquid.
Protocol 2: Intramolecular Cyclization to Tetrahydropyran (General Protocol)
This is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization.[3][6]
-
Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous polar aprotic solvent (e.g., THF). To promote the intramolecular reaction, the concentration should be kept low (e.g., 0.1 M).
-
Alkoxide Formation: Cool the solution in an ice bath. Carefully add one equivalent of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), in small portions. Stir the mixture at this temperature for 30-60 minutes to allow for complete deprotonation and formation of the alkoxide.
-
Reaction: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Isolation & Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude tetrahydropyran can be purified by distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete conversion of this compound.
Caption: Reaction pathways of this compound under basic conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organic chemistry - What results from the reaction of this compound and NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. This compound | 34626-51-2 [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Navigating Intramolecular Cyclization: A Guide to Base Selection for Tetrahydropyran Synthesis
Technical Support Center
For researchers engaged in the synthesis of cyclic ethers, the intramolecular Williamson ether synthesis of 5-bromopentan-1-ol presents a classic example of the competition between substitution (SN2) and elimination (E2) pathways. The choice of base is a critical parameter that dictates the product distribution, either favoring the desired cyclized product, tetrahydropyran, or the undesired elimination byproduct, pent-4-en-1-ol. This guide provides detailed information to help you select the optimal base to minimize elimination and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the formation of tetrahydropyran from this compound?
The formation of tetrahydropyran from this compound proceeds via an intramolecular SN2 reaction.[1][2] The process begins with the deprotonation of the terminal hydroxyl group by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of the cyclic ether.[1][3]
Q2: What is the main competing side reaction?
The primary competing side reaction is an E2 elimination, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, resulting in the formation of a double bond and yielding pent-4-en-1-ol.
Q3: Which type of base should I choose to favor the synthesis of tetrahydropyran?
To favor the SN2 pathway and maximize the yield of tetrahydropyran, a strong, non-sterically hindered base is recommended.[1] Sodium hydride (NaH) is a common and effective choice for this transformation.[1][2][4]
Q4: Which bases are likely to increase the amount of the elimination byproduct?
Sterically hindered (bulky) bases are known to favor E2 elimination.[5] A prime example is potassium tert-butoxide (t-BuOK). Its bulkiness makes it a more effective proton abstractor from the sterically accessible position required for elimination, rather than a nucleophile for the SN2 attack.[5]
Q5: How does the choice of solvent affect the reaction?
Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low yield of tetrahydropyran and significant amount of pent-4-en-1-ol | The base used is too sterically hindered, favoring elimination. | Switch to a strong, non-sterically hindered base like sodium hydride (NaH). |
| The reaction temperature is too high, promoting the E2 pathway. | Conduct the reaction at a lower temperature, for example, at room temperature or slightly elevated temperatures. | |
| Reaction is sluggish or does not go to completion | The base is not strong enough to completely deprotonate the alcohol. | Ensure you are using a sufficiently strong base like NaH. |
| The solvent is not anhydrous, leading to quenching of the base. | Use freshly distilled, anhydrous solvent. | |
| Formation of intermolecular ether byproducts | The concentration of the starting material is too high. | Run the reaction at a lower concentration to favor the intramolecular pathway. |
Data Presentation: Base Selection and Product Distribution
The following table provides a representative comparison of the expected product distribution when using a non-hindered versus a sterically hindered base for the cyclization of this compound. Note: Exact yields can vary based on specific reaction conditions such as temperature, concentration, and solvent purity.
| Base | Base Type | Predominant Pathway | Expected Major Product | Expected Minor Product |
| Sodium Hydride (NaH) | Strong, Non-Sterically Hindered | SN2 (Substitution) | Tetrahydropyran | Pent-4-en-1-ol |
| Potassium tert-Butoxide (t-BuOK) | Strong, Sterically Hindered | E2 (Elimination) | Pent-4-en-1-ol | Tetrahydropyran |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydropyran using Sodium Hydride (Favors SN2)
This protocol is designed to maximize the yield of the cyclized product, tetrahydropyran.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred NaH slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield pure tetrahydropyran.
Visualizations
Reaction Pathways
Caption: Competing SN2 and E2 pathways for this compound.
Experimental Workflow for Tetrahydropyran Synthesis
References
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromopentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 5-bromopentan-1-ol. The choice of solvent can significantly impact the reaction outcome, influencing reaction rates, product yields, and the formation of byproducts.
Troubleshooting Guides
Low Yield of Tetrahydropyran (Intramolecular Cyclization)
The primary reaction of this compound under basic conditions is an intramolecular Williamson ether synthesis, an SN2 reaction, to form the cyclic ether tetrahydropyran.[1][2][3] Low yields of this desired product are a common issue.
| Probable Cause | Recommended Solution |
| Inappropriate Solvent Choice (Polar Protic Solvent): Solvents like water, methanol, or ethanol can form hydrogen bonds with the alkoxide nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the SN2 reaction.[4][5] | Switch to a polar aprotic solvent such as dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , or acetonitrile . These solvents solvate the cation of the base but do not strongly interact with the anionic nucleophile, thus enhancing its reactivity.[4] |
| Base is not strong enough or concentration is too low: Incomplete deprotonation of the hydroxyl group results in a lower concentration of the reactive alkoxide. | Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[6] If using hydroxide bases (e.g., NaOH, KOH), ensure the concentration is sufficient. |
| Reaction temperature is too low: Insufficient thermal energy can lead to slow reaction rates. | Gently heat the reaction mixture. Typical temperatures for Williamson ether synthesis range from 50-100 °C. However, be aware that higher temperatures can favor elimination side reactions. |
| High concentration of reactants favoring intermolecular reactions: At high concentrations, the probability of the alkoxide reacting with another molecule of this compound (intermolecular reaction) increases. | Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. |
Formation of Significant Byproducts
The two main competing reactions in the base-mediated treatment of this compound are intermolecular substitution and elimination (E2).
| Observed Byproduct(s) | Probable Cause | Recommended Solution |
| Pentane-1,5-diol and/or polymeric ethers: These are products of intermolecular SN2 reactions. | - Use high-dilution conditions to minimize intermolecular interactions. - Ensure the use of a polar aprotic solvent to accelerate the desired intramolecular SN2 reaction, making it kinetically favorable over the intermolecular pathway. | |
| 4-Penten-1-ol: This is the product of an E2 elimination reaction.[3][7] | - Avoid high temperatures, as elimination reactions are favored by heat. - Use a less sterically hindered base if possible, although for the intramolecular reaction, the nucleophile is fixed. - Avoid using ethanol as a solvent, as it is known to promote elimination.[5] Water-containing solvents tend to favor substitution over elimination.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound when treated with a base?
A1: The primary reaction is an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the bromine atom in an SN2 fashion to form a stable six-membered cyclic ether, tetrahydropyran.[1]
Q2: Why is the choice of solvent so critical for this reaction?
A2: The intramolecular cyclization of this compound is an SN2 reaction. The rate of SN2 reactions is highly dependent on the solvent. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are preferred because they do not strongly solvate the nucleophile (the alkoxide), leaving it "naked" and more reactive.[4] In contrast, polar protic solvents (e.g., water, ethanol, methanol) solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, leading to slower reaction rates.[4][5]
Q3: What are the main side reactions to consider, and how can I minimize them?
A3: The main side reactions are intermolecular SN2 substitution, leading to pentane-1,5-diol or polymeric ethers, and E2 elimination, yielding 4-penten-1-ol.[3][7] To minimize intermolecular reactions, it is recommended to carry out the reaction at low concentrations (high dilution). To suppress the E2 elimination, avoid high temperatures and the use of ethanol as a solvent.[5]
Q4: I do not have access to anhydrous polar aprotic solvents. Can I still perform the reaction?
A4: While anhydrous conditions are ideal, the reaction can still proceed in the presence of small amounts of water. However, water is a polar protic solvent and will decrease the reaction rate. If using a polar protic solvent like ethanol, be aware that this can promote the competing E2 elimination reaction, especially at higher temperatures and with concentrated base.[5]
Q5: How does temperature affect the reaction?
A5: Generally, increasing the temperature will increase the rate of all reactions. For the desired intramolecular SN2 cyclization, gentle heating (50-100 °C) can be beneficial. However, elimination reactions have a higher activation energy than substitution reactions and are therefore more significantly favored at higher temperatures. A careful balance must be struck to achieve a reasonable reaction rate without promoting excessive elimination.
Quantitative Data
| Solvent | Solvent Type | Expected Relative Rate of Cyclization (SN2) | Potential for Side Reactions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Fast | Low |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Fast | Low |
| Acetonitrile | Polar Aprotic | Fast | Low |
| Acetone | Polar Aprotic | Moderate to Fast | Low |
| Ethanol | Polar Protic | Slow | High potential for E2 elimination |
| Methanol | Polar Protic | Slow | Moderate potential for E2 elimination |
| Water | Polar Protic | Very Slow | Favors substitution over elimination, but overall rate is low |
Experimental Protocols
Protocol 1: Synthesis of Tetrahydropyran from this compound in a Polar Aprotic Solvent (Recommended)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Addition funnel
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tetrahydropyran.
-
Purify the product by distillation if necessary.
Visualizations
Caption: Solvent influence on the reaction pathways of this compound.
Caption: Experimental workflow for the synthesis of tetrahydropyran.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of 5-Bromopentan-1-ol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and reactivity of 5-Bromopentan-1-ol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound under basic conditions?
Under basic conditions, this compound is expected to undergo a facile intramolecular nucleophilic substitution reaction (an intramolecular Williamson ether synthesis) to form a cyclic ether, tetrahydropyran.[1][2][3] The reaction proceeds via deprotonation of the terminal hydroxyl group by the base to form an alkoxide ion. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the bromine, which is an excellent leaving group.[1][4] This process results in the formation of a stable, strain-free six-membered ring.[1]
Q2: What are the potential side products when using this compound under basic conditions?
While the primary product is tetrahydropyran, other reactions can occur depending on the specific conditions and reagents used:
-
Intermolecular Williamson Ether Synthesis: If another alcohol or alkoxide is present in significant concentration, it can compete with the intramolecular cyclization, leading to the formation of an acyclic ether.
-
Nucleophilic Substitution (SN2): If a strong external nucleophile other than an alkoxide (e.g., cyanide, amines) is present, it can displace the bromide to form a different functionalized pentanol.[1][4]
-
Elimination (E2): Although less favored for primary alkyl halides, the use of a strong, sterically hindered base could promote an E2 elimination reaction, leading to the formation of pent-4-en-1-ol.[5]
-
Substitution by Hydroxide: The hydroxide ion from the base can also act as a nucleophile and displace the bromide, forming pentane-1,5-diol.[2][6]
Q3: How does the choice of base affect the reaction outcome?
The choice of base is critical. A strong, non-nucleophilic base is ideal for deprotonating the alcohol to facilitate intramolecular cyclization without competing as a nucleophile itself. Common bases used for Williamson ether synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3).[7] Strong nucleophilic bases like sodium hydroxide (NaOH) can lead to a mixture of products, including the cyclized ether and pentane-1,5-diol.[2][6]
Q4: What is the stability of this compound under acidic conditions?
Under strongly acidic conditions, the hydroxyl group of this compound can be protonated, turning it into a good leaving group (water). This can potentially lead to the formation of a primary carbocation, which is generally unstable and may undergo rearrangement or be attacked by a nucleophile. However, this compound is often synthesized from 1,5-pentanediol using hydrobromic acid (HBr), indicating that the C-Br bond is relatively stable under these specific acidic conditions.[1][4] In the absence of strong nucleophiles, the compound is relatively stable under mildly acidic conditions.
Q5: Can this compound be oxidized?
Yes, the primary alcohol group in this compound can be oxidized to form 5-bromopentanal or further to 5-bromopentanoic acid using appropriate oxidizing agents.[4] Care must be taken as aldehydes themselves can be sensitive to further oxidation, especially in the presence of air.[8]
Troubleshooting Guides
Issue 1: Low Yield of Tetrahydropyran in Intramolecular Cyclization
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide. |
| Competing Intermolecular Reactions | Run the reaction at high dilution to favor the intramolecular pathway over the intermolecular one. |
| Side reaction with Nucleophilic Base | Use a non-nucleophilic base (e.g., NaH) instead of a nucleophilic one (e.g., NaOH). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While heating can increase the reaction rate, it might also favor side reactions like elimination. Typical Williamson ether syntheses are often run at temperatures ranging from 50 to 100°C.[9] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Williamson ether syntheses can take anywhere from 1 to 8 hours.[9] |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Pentane-1,5-diol | The hydroxide from a base like NaOH is acting as a nucleophile. | Switch to a non-nucleophilic base such as sodium hydride (NaH). |
| Pent-4-en-1-ol | An E2 elimination reaction is occurring. | Use a less sterically hindered base. Lowering the reaction temperature can also disfavor elimination. |
| Acyclic ethers | An external alcohol or alkoxide is competing in an intermolecular reaction. | Ensure the reaction is run under anhydrous conditions at high dilution. |
Experimental Protocols
Protocol 1: Intramolecular Cyclization of this compound to Tetrahydropyran (Williamson Ether Synthesis)
This protocol is a general guideline for the intramolecular Williamson ether synthesis.
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), add the anhydrous solvent to a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add the sodium hydride to the flask.
-
Slowly add a solution of this compound in the anhydrous solvent to the suspension of sodium hydride at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of water or saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
-
Visualizations
Caption: Reaction pathways of this compound under basic conditions.
Caption: Potential reaction pathway of this compound under acidic conditions.
References
- 1. This compound CAS 34626-51-2|Research Chemical [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. nbinno.com [nbinno.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Removal of unreacted 1,5-pentanediol from 5-Bromopentan-1-ol synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopentan-1-ol from 1,5-pentanediol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After the aqueous workup, I still observe a significant amount of unreacted 1,5-pentanediol in my organic layer. Why is this happening and how can I remove it?
A1: This is a common issue due to the relatively high polarity of both the starting material, 1,5-pentanediol, and the product, this compound. The unreacted diol has some solubility in the organic solvents typically used for extraction (e.g., diethyl ether, ethyl acetate), leading to incomplete separation during the aqueous wash.
Troubleshooting Steps:
-
Multiple Extractions with Water/Brine: Increase the number of aqueous extractions. Instead of one or two washes, perform three to five washes with deionized water and/or saturated brine. This will help to partition more of the polar 1,5-pentanediol into the aqueous phase.
-
Salting Out: Use a saturated solution of sodium chloride (brine) for all aqueous washes. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, potentially driving more of the this compound into the organic phase while retaining the more polar 1,5-pentanediol.
-
Back Extraction: After the initial separation, you can wash the combined organic layers with a small amount of fresh organic solvent and then re-extract the aqueous layer. This can help recover any product that may have partitioned into the aqueous phase.
Q2: My column chromatography is not providing good separation between this compound and 1,5-pentanediol. What can I do to improve this?
A2: The similar polarities of the two compounds make their separation by standard silica gel chromatography challenging.[1] Both have hydroxyl groups capable of strong interactions with the polar stationary phase.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Gradual Gradient Elution: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate). A shallow gradient is often more effective than an isocratic elution for separating compounds with close polarities.
-
Solvent System Modification: Experiment with different solvent systems. For instance, using dichloromethane/methanol or adding a small amount of a third solvent like triethylamine (if your compound is stable to it) can sometimes improve separation.
-
-
Consider Reverse-Phase Chromatography: If available, reverse-phase chromatography, which uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like a water/acetonitrile or water/methanol mixture), can be very effective for separating polar compounds.[2] In this case, the more polar 1,5-pentanediol would elute before the less polar this compound.
-
Derivatization: As a last resort, you could consider derivatizing the crude product mixture. For example, reacting the mixture with a silylating agent could selectively protect the diol, making it significantly less polar and thus easier to separate from the desired mono-brominated product by standard column chromatography.[3] The protecting group can then be removed in a subsequent step.
Q3: How can I effectively monitor the progress of the reaction and the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most effective tool for this.
Troubleshooting Steps:
-
TLC Visualization:
-
Staining: Since both 1,5-pentanediol and this compound are alcohols, they may not be strongly UV-active. Therefore, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the alcohol functional groups and show up as yellow spots on a purple background.[4] Other useful stains for alcohols include ceric ammonium molybdate (CAM) or p-anisaldehyde.
-
Developing a Staining Protocol: Prepare the staining solution according to standard laboratory procedures. After eluting the TLC plate, dry it completely before dipping it into the stain. Gentle heating with a heat gun is usually required to develop the spots.
-
-
Choosing the Right TLC Eluent: The solvent system used for TLC should be the same as, or a good indicator for, the solvent system you plan to use for column chromatography. An ideal TLC eluent will give your product an Rf value of approximately 0.3-0.4 and show good separation from the starting material spot.
Experimental Protocol: Synthesis of this compound
This protocol is based on a commonly cited method for the synthesis of this compound.[2][5][6]
Materials:
-
1,5-Pentanediol
-
48% Hydrobromic acid (HBr)
-
Toluene (or Benzene, with appropriate safety precautions)
-
5% Sodium hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-pentanediol (1.0 eq), 48% hydrobromic acid (1.5 eq), and toluene (approximately 4 mL per gram of 1,5-pentanediol).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 15 hours. The reaction progress can be monitored by TLC until the starting material spot disappears.[2][5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash successively with:
-
5% sodium hydroxide solution (to neutralize excess HBr).
-
10% hydrochloric acid solution.
-
Saturated brine solution.
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the proportion of ethyl acetate).[2][5]
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass |
| 1,5-Pentanediol | 104.15 | 0.135 | 14 g |
| 48% Hydrobromic Acid | 80.91 | 0.2 | 28 mL |
| Toluene | - | - | 60 mL |
| This compound (Product) | 167.04 | - | Yield: up to 89.1% [2][5] |
Experimental Workflow
Caption: Synthesis and purification workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 5-Bromopentan-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-bromopentan-1-ol and its common derivatives, the corresponding acetate and methyl ether. Understanding the distinct NMR profiles of these compounds is crucial for reaction monitoring, structural confirmation, and purity assessment in synthetic chemistry and drug development. This document presents quantitative NMR data in a clear tabular format, details the experimental protocols for data acquisition, and utilizes visualizations to illustrate molecular structures and experimental workflows.
1H NMR Data Comparison
The 1H NMR spectra of this compound and its derivatives are characterized by distinct chemical shifts and multiplicities for the protons along the five-carbon chain. The presence of different functional groups (-OH, -OAc, -OCH3) at one end of the molecule and a bromine atom at the other significantly influences the electronic environment of the neighboring protons, leading to predictable variations in their resonance frequencies.
The following table summarizes the key 1H NMR data for this compound, 5-bromopentyl acetate, and 1-bromo-5-methoxypentane in deuterated chloroform (CDCl3).
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-1 (-CH₂OH) | ~3.65 | Triplet |
| H-5 (-CH₂Br) | 3.4 - 3.6 | Triplet | |
| H-2, H-3, H-4 (-CH₂-) | 1.4 - 1.9 | Multiplet | |
| -OH | 1.5 - 2.0 | Singlet (broad) | |
| 5-Bromopentyl Acetate | H-1 (-CH₂OAc) | ~4.05 | Triplet |
| H-5 (-CH₂Br) | ~3.41 | Triplet | |
| -COCH₃ | ~2.05 | Singlet | |
| H-2, H-3, H-4 (-CH₂-) | 1.4 - 1.9 | Multiplet | |
| 1-Bromo-5-methoxypentane | H-5 (-CH₂Br) | 3.41 | Triplet |
| H-1 (-CH₂OCH₃) | 3.38 | Triplet | |
| -OCH₃ | 3.33 | Singlet | |
| H-2, H-3, H-4 (-CH₂-) | 1.40 - 1.95 | Multiplet |
Structural Interpretation of 1H NMR Data
The chemical shifts observed for the protons at the α-positions to the functional groups are particularly informative. The protons on the carbon adjacent to the bromine atom (H-5) typically resonate around 3.4 ppm as a triplet due to coupling with the neighboring methylene protons. The protons on the carbon adjacent to the oxygen-containing functional group (H-1) show more significant variation.
In this compound, the H-1 protons are deshielded by the hydroxyl group and appear as a triplet around 3.65 ppm. Upon conversion to the acetate ester, these protons experience a further downfield shift to approximately 4.05 ppm due to the stronger electron-withdrawing effect of the acetyl group. In contrast, for the methyl ether derivative, the H-1 protons are found at a similar chemical shift to the parent alcohol, around 3.38 ppm. The characteristic singlet for the acetyl methyl protons at ~2.05 ppm and the methoxy protons at ~3.33 ppm serve as unambiguous markers for these derivatives.
Visualizing Molecular Structure and Experimental Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the proton environments in a generalized this compound derivative and a typical workflow for 1H NMR analysis.
Caption: Generalized structure of a this compound derivative.
Caption: A simplified workflow for 1H NMR analysis.
Experimental Protocols
1. Sample Preparation
A sample of the compound (5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a standard 5 mm NMR tube.
2. 1H NMR Data Acquisition
1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Standard acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
Prior to acquisition, the magnetic field homogeneity is optimized by shimming on the sample, and the probe is tuned to the 1H frequency.
3. Data Processing
The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., MestReNova, TopSpin). The processing steps include:
-
Fourier Transformation: Conversion of the time-domain FID signal to the frequency-domain spectrum.
-
Phasing: Manual or automatic correction of the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correction of any distortions in the baseline of the spectrum.
-
Referencing: Calibration of the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Determination of the relative areas under each peak, corresponding to the relative number of protons.
-
Peak Picking: Identification and labeling of the chemical shift of each peak maximum.
By following these standardized protocols, researchers can obtain high-quality, reproducible 1H NMR data for the reliable characterization of this compound and its derivatives. This comparative guide serves as a valuable resource for interpreting such data in the context of organic synthesis and medicinal chemistry.
A Comparative Guide to Interpreting IR Spectra of 5-Bromopentan-1-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the infrared (IR) spectra of potential reaction products of 5-bromopentan-1-ol. Understanding the distinct spectral features of these products is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry. This document outlines the key vibrational modes, presents quantitative data in a structured format, details experimental protocols, and provides a logical workflow for spectral interpretation.
Introduction
This compound is a versatile bifunctional molecule that can undergo several competing reactions, primarily dictated by the reaction conditions, particularly the choice of base. The presence of both a primary alcohol and a primary alkyl halide allows for intramolecular and intermolecular nucleophilic substitution, as well as elimination reactions. This guide focuses on the three most common reaction pathways:
-
Intramolecular Williamson Ether Synthesis: In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), this compound undergoes an intramolecular SN2 reaction to form the cyclic ether, tetrahydropyran (oxane).
-
Intermolecular Nucleophilic Substitution: With a strong, nucleophilic base like sodium hydroxide (NaOH), the primary competing reaction is an intermolecular SN2 reaction, where the bromide is displaced by a hydroxide ion to yield 1,5-pentanediol .
-
E2 Elimination: The use of a sterically hindered, strong base like potassium tert-butoxide (KOtBu) favors an E2 elimination pathway, resulting in the formation of 4-penten-1-ol .
The differentiation of these products is readily achieved by analyzing their IR spectra, as each compound possesses a unique combination of functional groups that give rise to characteristic absorption bands.
Comparison of IR Spectral Data
The following table summarizes the key diagnostic IR absorption peaks for this compound and its three primary reaction products. The presence or absence of these peaks allows for unambiguous identification of the major product formed in a given reaction.
| Functional Group | Vibrational Mode | This compound | Tetrahydropyran | 1,5-Pentanediol | 4-Penten-1-ol |
| O-H (Alcohol) | Stretching, H-bonded | Strong, broad (~3300 cm⁻¹) | Absent | Strong, broad (~3300 cm⁻¹) | Strong, broad (~3300 cm⁻¹) |
| C-O (Alcohol) | Stretching | Strong (~1050 cm⁻¹) | Absent | Strong (~1050 cm⁻¹) | Strong (~1050 cm⁻¹) |
| C-Br (Bromoalkane) | Stretching | Medium-Weak (650-550 cm⁻¹) | Absent | Absent | Absent |
| C-O-C (Ether) | Stretching | Absent | Strong (~1100 cm⁻¹) | Absent | Absent |
| C=C (Alkene) | Stretching | Absent | Absent | Absent | Medium (~1640 cm⁻¹) |
| =C-H (Alkene) | Stretching | Absent | Absent | Absent | Medium (~3080 cm⁻¹) |
| =C-H (Alkene) | Bending (out-of-plane) | Absent | Absent | Absent | Strong (~910, 990 cm⁻¹) |
| sp³ C-H | Stretching | Strong (~2950-2850 cm⁻¹) | Strong (~2950-2850 cm⁻¹) | Strong (~2950-2850 cm⁻¹) | Strong (~2950-2850 cm⁻¹) |
Experimental Protocols
To objectively compare the reaction outcomes, the following standardized protocols are proposed. These protocols are designed to favor each of the three potential reaction pathways.
Protocol 1: Synthesis of Tetrahydropyran (Intramolecular Williamson Ether Synthesis)
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and anhydrous tetrahydrofuran (THF, 40 mL).
-
Addition of Base: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.
-
Addition of Starting Material: Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation.
-
Analysis: Obtain an IR spectrum of the purified product.
Protocol 2: Synthesis of 1,5-Pentanediol (Intermolecular Nucleophilic Substitution)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol. Further purification can be achieved by distillation under reduced pressure.
-
Analysis: Obtain an IR spectrum of the purified product.
Protocol 3: Synthesis of 4-Penten-1-ol (E2 Elimination)
-
Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere, add a magnetic stir bar and dissolve this compound (1.0 equivalent) in anhydrous tert-butanol (40 mL).
-
Addition of Base: Add potassium tert-butoxide (KOtBu, 1.5 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding water. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation.
-
Analysis: Obtain an IR spectrum of the purified product.
Protocol 4: Obtaining an IR Spectrum of a Liquid Sample
-
Sample Preparation: Ensure the liquid sample is free of water and particulate matter.
-
Instrument Preparation: Record a background spectrum of the clean, empty salt plates (NaCl or KBr) or ATR crystal.
-
Sample Application:
-
Neat Sample (Salt Plates): Place one to two drops of the liquid sample onto one salt plate and carefully place the second plate on top to create a thin film.
-
ATR: Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate dry solvent (e.g., acetone or isopropanol) and return them to the desiccator.
Logical Workflow and Visualization
The interpretation of the IR spectrum of the reaction product can be guided by a logical workflow that focuses on the presence or absence of key diagnostic peaks.
Caption: Logical workflow for identifying the reaction product based on key IR spectral features.
The reaction pathways of this compound can be visualized as a branching process, with the choice of base directing the outcome.
Caption: Reaction pathways of this compound leading to different products.
By following the detailed protocols and utilizing the comparative spectral data and logical workflows provided, researchers can confidently identify the products of this compound reactions and gain a deeper understanding of the factors governing these important synthetic transformations.
Comparative Analysis of Compounds Synthesized from 5-Bromopentan-1-ol: A Mass Spectrometry Focus
A detailed guide for researchers and drug development professionals on the mass spectrometry analysis of compounds derived from 5-bromopentan-1-ol, with a comparative look at alternative analytical techniques.
In the realm of synthetic chemistry and drug discovery, the versatile bifunctional molecule this compound serves as a valuable starting material for the creation of a diverse array of compounds. Its dual reactivity, stemming from the terminal bromine atom and hydroxyl group, allows for the introduction of various functionalities, leading to the synthesis of ethers, esters, and other derivatives with potential applications in pharmacology and materials science. The precise characterization of these synthesized molecules is paramount to ensure their identity, purity, and structural integrity. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of compounds synthesized from this compound, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical methods, offering a holistic view for researchers to select the most appropriate characterization strategy.
Mass Spectrometry Analysis: A Powerful Tool for Characterization
Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is the workhorse for the analysis of semi-volatile and non-volatile organic compounds. For derivatives of this compound, these techniques provide critical information on molecular weight and fragmentation patterns, which are instrumental in confirming the successful synthesis of the target molecules.
A common synthetic route employing this compound is the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide that then reacts with an alkyl halide, or vice-versa, to form an ether. This reaction can be used to synthesize a homologous series of 5-alkoxypentan-1-ols. The mass spectra of these compounds exhibit characteristic fragmentation patterns that are invaluable for their identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. For the analysis of 5-alkoxypentan-1-ols, derivatization of the hydroxyl group, for instance, by silylation to form trimethylsilyl (TMS) ethers, is often employed to increase volatility and improve chromatographic peak shape.
Table 1: Key Mass Spectral Data for TMS-Derivatized 5-Alkoxypentan-1-ols (Hypothetical Data Based on Known Fragmentation Patterns)
| Compound | Molecular Formula of TMS Derivative | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| 5-Methoxypentan-1-ol | C9H22O2Si | 190 | 159 ([M-CH3O]+), 103 ([Si(CH3)3O]+), 89, 75, 45 |
| 5-Ethoxypentan-1-ol | C10H24O2Si | 204 | 159 ([M-C2H5O]+), 103 ([Si(CH3)3O]+), 89, 75, 59 |
| 5-Propoxypentan-1-ol | C11H26O2Si | 218 | 159 ([M-C3H7O]+), 103 ([Si(CH3)3O]+), 89, 75, 73 |
| 5-Butoxypentan-1-ol | C12H28O2Si | 232 | 159 ([M-C4H9O]+), 103 ([Si(CH3)3O]+), 89, 75, 87 |
Note: This data is illustrative and based on typical fragmentation patterns of TMS-derivatized alcohols and ethers. The base peak is often the fragment at m/z 103 or a fragment resulting from alpha-cleavage next to the ether oxygen.
The fragmentation of these molecules in the mass spectrometer is predictable. Common fragmentation pathways include:
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen, leading to the formation of a stable oxonium ion.
-
Loss of the alkoxy group: Cleavage of the C-O bond of the ether, resulting in a fragment corresponding to the pentanol backbone.
-
Fragmentation of the silyl group: For derivatized compounds, characteristic ions corresponding to the silyl moiety are observed.
Experimental Protocols
Synthesis of 5-Alkoxypentan-1-ols via Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol, Ethanol, 1-Propanol, or 1-Butanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the respective alcohol (methanol, ethanol, propanol, or butanol) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Derivatization (Silylation):
-
To a dry vial containing the synthesized 5-alkoxypentan-1-ol (~1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple to operate, provides a characteristic "fingerprint" for a compound. | Provides limited structural information, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of compounds in a mixture. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Does not provide structural information on its own (requires a detector like MS or UV). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide key information for 5-alkoxypentan-1-ol derivatives:
-
¹H NMR: The chemical shifts and splitting patterns of the protons would confirm the presence of the alkoxy group, the pentanol backbone, and the terminal hydroxyl group. For instance, the methylene protons adjacent to the ether oxygen would appear at a characteristic downfield shift.
-
¹³C NMR: The number of signals would correspond to the number of unique carbon atoms in the molecule, confirming the overall structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For a 5-alkoxypentan-1-ol, the FTIR spectrum would be expected to show:
-
A broad O-H stretch around 3300-3400 cm⁻¹, characteristic of the alcohol group.
-
C-H stretching vibrations around 2850-3000 cm⁻¹.
-
A prominent C-O stretching vibration for the ether linkage around 1100 cm⁻¹.
Visualizing the Workflow and Relationships
To better illustrate the process and the relationships between the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis and GC-MS analysis of 5-alkoxypentan-1-ols.
Caption: Relationship between the synthesized compound and various analytical techniques.
Conclusion
The characterization of compounds synthesized from this compound is a critical step in ensuring the success of a synthetic endeavor. Mass spectrometry, particularly GC-MS, offers a highly sensitive and informative method for identifying these derivatives. By understanding the characteristic fragmentation patterns and employing standardized analytical protocols, researchers can confidently confirm the structures of their target molecules. Furthermore, the integration of complementary techniques such as NMR and FTIR spectroscopy provides a more complete and robust characterization, ensuring the quality and reliability of the synthesized compounds for their intended applications in research and development.
A Comparative Analysis of the SN2 Reactivity of 5-Bromopentan-1-ol and 6-Bromohexan-1-ol
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the SN2 reactivity of 5-bromopentan-1-ol and 6-bromohexan-1-ol has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the factors governing their reactivity, supported by experimental data and theoretical principles.
The primary mode of SN2 reactivity for this compound and 6-bromohexan-1-ol is through an intramolecular cyclization, also known as an intramolecular Williamson ether synthesis. In this reaction, the hydroxyl group acts as a nucleophile, attacking the carbon bearing the bromine atom to form a cyclic ether. This compound undergoes a 6-exo-tet cyclization to form a six-membered tetrahydropyran ring, while 6-bromohexan-1-ol undergoes a 7-exo-tet cyclization to form a seven-membered oxepane ring.
Executive Summary of Reactivity Comparison
The SN2 reactivity of this compound is significantly higher than that of 6-bromohexan-1-ol. This difference is primarily attributed to the more favorable entropic and enthalpic factors associated with the formation of a six-membered ring compared to a seven-membered ring. The higher effective molarity of the nucleophilic hydroxyl group in this compound leads to a faster intramolecular reaction rate.
Quantitative Data Summary
While specific kinetic data for the intramolecular cyclization of these exact bromoalcohols is not extensively available in the literature, the relative rates of formation of cyclic ethers provide a strong basis for comparison. The general trend for intramolecular reactions is that the formation of five- and six-membered rings is significantly faster than the formation of seven-membered rings.
| Feature | This compound | 6-Bromohexan-1-ol | Reference |
| Reaction Type | Intramolecular SN2 (6-exo-tet) | Intramolecular SN2 (7-exo-tet) | |
| Product | Tetrahydropyran (6-membered ring) | Oxepane (7-membered ring) | |
| Relative Reactivity | Higher | Lower | [1] |
| Thermodynamic Favorability | More Favorable | Less Favorable |
Theoretical Framework: Baldwin's Rules
Baldwin's rules for ring closure provide a theoretical foundation for understanding the observed reactivity. Both the 6-exo-tet cyclization of this compound and the 7-exo-tet cyclization of 6-bromohexan-1-ol are classified as "favored" processes. However, these rules do not provide a quantitative measure of reaction rates. The difference in reactivity is better explained by considering the thermodynamic and kinetic parameters of ring formation.
Experimental Protocols
The intramolecular cyclization of these bromoalcohols is typically carried out under conditions that favor the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a base to form a more potent alkoxide nucleophile.
General Protocol for Intramolecular Cyclization
Materials:
-
Bromoalkanol (this compound or 6-bromohexan-1-ol)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
The bromoalkanol is dissolved in the anhydrous solvent under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
The base is added portion-wise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched by the addition of water or a saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, dried, and purified by distillation or column chromatography.
Note: Specific reaction times and yields will vary depending on the substrate and reaction conditions.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the reaction pathways and a general experimental workflow for comparing the SN2 reactivity of the two compounds.
Caption: Comparative reaction pathways for the intramolecular SN2 cyclization.
Caption: General experimental workflow for comparing SN2 reactivity.
Conclusion
References
Reactivity Face-Off: 5-Iodopentan-1-ol vs. 5-Bromopentan-1-ol in Intramolecular Cyclization
In the realm of organic synthesis, the choice of starting material is paramount to the success of a reaction. For drug development professionals and researchers focused on constructing cyclic ethers, specifically the tetrahydropyran ring system, 5-halopentan-1-ols are invaluable precursors. This guide provides a comparative analysis of the reactivity of two such precursors, 5-iodopentan-1-ol and 5-bromopentan-1-ol, in the context of intramolecular Williamson ether synthesis. This reaction is a cornerstone for the formation of cyclic ethers, driven by an intramolecular SN2 nucleophilic substitution.
Executive Summary of Reactivity
The fundamental difference in reactivity between 5-iodopentan-1-ol and this compound lies in the nature of the halogen substituent. Iodine is a superior leaving group compared to bromine. This is attributed to the lower bond strength of the carbon-iodine bond and the greater stability of the iodide anion (I⁻) in solution compared to the bromide anion (Br⁻). Consequently, 5-iodopentan-1-ol is expected to exhibit a faster reaction rate in the intramolecular cyclization to form tetrahydropyran under identical conditions.
Comparative Data
| Parameter | 5-Iodopentan-1-ol | This compound | Justification |
| Relative Reaction Rate | Faster | Slower | Iodine is a better leaving group than bromine due to weaker C-X bond and greater stability of the resulting halide ion. |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperature or weaker base) may be sufficient. | May require more forcing conditions (e.g., higher temperature or stronger base) to achieve comparable reaction times. | The lower activation energy for the C-I bond cleavage allows for reaction under less stringent conditions. |
| Expected Yield | High | High | Both are effective precursors for a 5-exo-tet cyclization, which is kinetically and thermodynamically favorable. Yields are generally high for both, but may be achieved more efficiently with the iodo-compound. |
| Side Reactions | Potential for elimination reactions, though cyclization is generally favored. | Higher propensity for elimination reactions, especially under stronger basic conditions. | The requirement for more forcing conditions with the bromo-compound can increase the likelihood of competing elimination pathways. |
Reaction Mechanism and Experimental Workflow
The intramolecular cyclization of 5-halopentan-1-ols to tetrahydropyran proceeds via the Williamson ether synthesis, an SN2 mechanism. The process is initiated by the deprotonation of the terminal hydroxyl group by a base, forming a nucleophilic alkoxide. This is followed by an intramolecular backside attack of the alkoxide on the carbon bearing the halogen, displacing the halide and forming the cyclic ether.
Logical Flow of the Intramolecular Williamson Ether Synthesis
Caption: Intramolecular Williamson Ether Synthesis Pathway.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of tetrahydropyran from 5-halopentan-1-ols. It is recommended to optimize these conditions for specific laboratory setups and desired outcomes.
Protocol 1: Cyclization of 5-Iodopentan-1-ol
-
Materials: 5-iodopentan-1-ol, sodium hydride (NaH) as a 60% dispersion in mineral oil, anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of 5-iodopentan-1-ol (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, carefully quench the reaction by the slow addition of water. g. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by distillation or column chromatography to yield tetrahydropyran.
Protocol 2: Cyclization of this compound
-
Materials: this compound, sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), dimethyl sulfoxide (DMSO) or a higher boiling point ether.
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO. b. Add powdered sodium hydroxide (1.5 equivalents) or potassium tert-butoxide (1.2 equivalents) to the solution. c. Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-8 hours. d. Monitor the reaction progress by TLC or gas chromatography (GC). e. After completion, cool the reaction mixture to room temperature and add water. f. Extract the aqueous layer with an organic solvent. g. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. h. Purify the resulting tetrahydropyran by distillation.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Cyclization.
Conclusion
For researchers and professionals in drug development, the choice between 5-iodopentan-1-ol and this compound for the synthesis of tetrahydropyran derivatives will depend on a balance of reactivity, cost, and availability. 5-Iodopentan-1-ol offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially faster reaction times. This can be particularly beneficial when dealing with sensitive substrates. Conversely, this compound is often more readily available and cost-effective, making it a suitable choice for large-scale syntheses where reaction conditions can be optimized to achieve high yields. The provided protocols and mechanistic understanding should serve as a valuable guide for making an informed decision in the laboratory.
A Comparative Guide to Monitoring Reactions of 5-Bromopentan-1-ol: TLC vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The effective monitoring of chemical reactions is paramount in synthetic chemistry, ensuring optimal reaction times, yields, and purity of the final product. For reactions involving versatile building blocks like 5-bromopentan-1-ol, a range of analytical techniques can be employed. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common monitoring methods—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental protocols and comparative data.
At a Glance: Method Comparison
A crucial aspect of reaction monitoring is the ability to distinguish between the starting material and the product. In a typical ether synthesis reaction where this compound is converted to a less polar ether, the choice of monitoring technique can significantly impact the efficiency and accuracy of the analysis.
| Analytical Method | Principle | Speed | Cost | Expertise Required | Quantitative Capability | Sample Preparation |
| TLC | Differential partitioning of components between a stationary and mobile phase. | Very Fast (minutes) | Low | Low | Semi-quantitative | Minimal |
| GC-MS | Separation by boiling point and partitioning with a carrier gas, followed by mass analysis. | Fast (minutes to <1 hr) | High | Moderate to High | Excellent | Moderate (dissolution, possible derivatization) |
| HPLC | Separation by partitioning between a stationary phase and a pumped liquid mobile phase. | Moderate (15-60 min) | High | Moderate to High | Excellent | Moderate (dissolution, filtration) |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Fast (minutes) | Very High | High | Excellent | Minimal (dissolution in deuterated solvent) |
Illustrative Reaction: Williamson Ether Synthesis
To provide a practical context, we will consider the Williamson ether synthesis of 1-ethoxy-5-bromopentane from this compound and iodoethane.
Reaction:
Data Presentation: Comparative Analysis
The following table summarizes hypothetical, yet realistic, data for monitoring the Williamson ether synthesis of this compound.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Stationary Phase | Silica Gel 60 F₂₅₄ | DB-5ms column (or equivalent) | C18 reverse-phase column | Not Applicable |
| Mobile Phase/Eluent | 8:1 Hexane:Ethyl Acetate | Helium carrier gas | Acetonitrile/Water gradient | Not Applicable |
| Retention Factor (Rf) / Retention Time (RT) | This compound: Rf = 0.251-Ethoxy-5-bromopentane: Rf = 0.60 | This compound: RT = 8.5 min1-Ethoxy-5-bromopentane: RT = 7.2 min | This compound: RT = 5.3 min1-Ethoxy-5-bromopentane: RT = 9.8 min | Not Applicable |
| Key Diagnostic Signal | Appearance of a new, higher Rf spot and disappearance of the starting material spot. | Appearance of a new peak with a characteristic mass spectrum and disappearance of the starting material peak. | Appearance of a new peak and disappearance of the starting material peak. | Disappearance of the -OH proton signal and appearance of new signals for the ethyl group. |
| Estimated Completion Time | ~ 4 hours | ~ 4 hours | ~ 4 hours | ~ 4 hours |
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Materials:
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: 8:1 Hexane:Ethyl Acetate
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
On the baseline of a TLC plate, spot the starting material (this compound) in one lane, the reaction mixture in a second lane, and a co-spot (starting material and reaction mixture in the same spot) in a third lane.[1][2][3]
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[4][5]
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. Circle any visible spots with a pencil.[5]
-
If the compounds are not UV-active, stain the plate using a potassium permanganate solution and gentle heating.[6]
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To quantitatively monitor the reaction and confirm the identity of the product.
Instrumentation and Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization: Electron Ionization (EI) at 70 eV
Procedure:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the diluted sample into the GC-MS.
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak for 1-ethoxy-5-bromopentane.
-
Confirm the identity of the product by its mass spectrum.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantitatively monitor the reaction progress.
Instrumentation and Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: Water, B: Acetonitrile. Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Column Temperature: 30°C
Procedure:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (30% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the reaction in real-time or at discrete time points by observing changes in the chemical environment of the protons.
Procedure:
-
For discrete monitoring, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Monitor the disappearance of the characteristic signals of this compound (e.g., the -OH proton) and the appearance of new signals corresponding to the product (e.g., the ethoxy group protons).
Conclusion
The choice of analytical technique for monitoring reactions of this compound depends on the specific needs of the researcher. TLC is an invaluable tool for rapid, qualitative assessment of reaction progress at a low cost. For quantitative analysis and structural confirmation, GC-MS, HPLC, and NMR are superior, with the selection among them depending on the volatility of the compounds, the need for real-time data, and available instrumentation. A judicious combination of these techniques often provides the most comprehensive understanding of a chemical transformation.
References
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Bromide vs. Chloride in Halopentanols: A Comparative Study of Leaving Group Ability
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the leaving group ability of bromide and chloride in the context of halopentanols, supported by established chemical principles and experimental considerations.
In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of these reaction rates is the nature of the leaving group. This guide provides a detailed comparative analysis of bromide and chloride as leaving groups in halopentanols, a class of compounds often utilized as synthetic intermediates. While bromide is generally considered a superior leaving group to chloride, this guide delves into the underlying principles and outlines the experimental framework for quantifying this difference.
Executive Summary
Bromide is a significantly better leaving group than chloride. This superiority is primarily attributed to two key factors:
-
Greater Stability of the Anion: The bromide ion (Br⁻) is larger than the chloride ion (Cl⁻), allowing for the negative charge to be dispersed over a larger volume. This increased charge delocalization results in a more stable and weaker base, making it a more favorable leaving group.[1][2]
-
Weaker Carbon-Halogen Bond: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the rate-determining step of a nucleophilic substitution reaction, leading to a faster reaction rate.
This difference in leaving group ability has significant implications for the synthesis of molecules where a hydroxyl group displaces a halide in an intramolecular fashion, such as in the formation of tetrahydrofuran (THF) from 5-halopentanols. The conversion of 5-bromo-1-pentanol to THF is expected to proceed at a significantly faster rate than the analogous reaction with 5-chloro-1-pentanol under identical conditions.
Theoretical Framework: The Intramolecular Williamson Ether Synthesis
The intramolecular cyclization of a 5-halopentanol to form tetrahydrofuran is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (alkoxide) acts as an intramolecular nucleophile, attacking the carbon bearing the halogen and displacing the halide ion.
The rate of this reaction is directly influenced by the leaving group's ability to depart. A better leaving group will facilitate a faster reaction. Therefore, comparing the rates of cyclization for 5-bromo-1-pentanol and 5-chloro-1-pentanol provides a direct measure of the relative leaving group ability of bromide versus chloride in this specific molecular context.
Data Presentation: A Qualitative Comparison
Based on this principle, a comparative table of expected performance can be constructed:
| Feature | 5-Bromo-1-pentanol | 5-Chloro-1-pentanol |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Relative C-X Bond Strength | Weaker | Stronger |
| Leaving Group Stability | More Stable | Less Stable |
| Expected Reaction Rate | Faster | Slower |
| Expected Product Yield (at a given time) | Higher | Lower |
Experimental Protocols
To quantitatively determine the difference in leaving group ability between bromide and chloride in halopentanols, the following experimental protocols can be employed.
Synthesis of 5-Halopentanols
-
5-Bromo-1-pentanol: This can be synthesized from 1,5-pentanediol by reaction with hydrobromic acid.
-
5-Chloro-1-pentanol: This can be synthesized from 1,5-pentanediol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or by reaction with hydrochloric acid under appropriate conditions.
Kinetic Study of Intramolecular Cyclization
The rate of the intramolecular Williamson ether synthesis can be monitored by measuring the disappearance of the starting halopentanol or the appearance of the product, tetrahydrofuran. A common method involves monitoring the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Procedure:
-
A solution of the 5-halopentanol in a suitable solvent (e.g., a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction) is prepared.
-
A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is added to deprotonate the alcohol, forming the alkoxide.
-
The reaction is maintained at a constant temperature.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquots is quenched (e.g., by adding a weak acid).
-
The concentration of the starting material and/or product in each aliquot is determined using GC or HPLC.
-
The data is then used to calculate the rate constant (k) for the reaction. By comparing the rate constants for the bromo- and chloro- derivatives, a quantitative measure of their relative leaving group ability can be established.
Visualizing the Process
Reaction Mechanism
The intramolecular Williamson ether synthesis of tetrahydrofuran from a 5-halopentanol proceeds in two main steps: deprotonation of the alcohol followed by an intramolecular SN2 attack.
Caption: Mechanism of Tetrahydrofuran Formation.
Experimental Workflow
A typical workflow for the kinetic analysis of the intramolecular cyclization of halopentanols.
Caption: Workflow for Kinetic Analysis.
Conclusion
The fundamental principles of organic chemistry predict that bromide is a superior leaving group to chloride in the context of halopentanols. This is due to the greater stability of the bromide anion and the weaker carbon-bromine bond. This theoretical understanding can be quantitatively confirmed through kinetic studies of the intramolecular cyclization of 5-bromo-1-pentanol and 5-chloro-1-pentanol. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these leaving group effects is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.
References
Validation of successful ether formation using spectroscopic methods
The successful synthesis of ethers is a fundamental transformation in organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. Validating the formation of the ether linkage against the presence of starting materials or side products is critical. This guide provides a comparative overview of key spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to confirm successful etherification, with a focus on the widely used Williamson ether synthesis.
Spectroscopic Fingerprints: Reactant vs. Product
The unambiguous confirmation of an ether synthesis relies on observing the disappearance of characteristic signals from the starting materials (typically an alcohol and an alkyl halide) and the appearance of new signals corresponding to the ether product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. In ether synthesis, the most telling evidence is the disappearance of the alcohol's hydroxyl (-OH) group.[1]
-
Key Change : The primary indicator of a successful reaction is the loss of the strong, broad O-H stretching band from the starting alcohol, which typically appears between 3200-3550 cm⁻¹.[2][3]
-
Product Signal : The formation of the ether is confirmed by the appearance of a strong C-O single-bond stretching absorption in the 1050-1150 cm⁻¹ range.[4][5] It is important to note that many other absorptions can occur in this "fingerprint" region, so IR is best used to confirm the loss of the starting alcohol rather than to definitively identify the ether in isolation.[4][5]
Table 1: Comparative IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance in Reaction |
| Alcohol (Reactant) | O-H stretch | 3200–3550 (Strong, Broad) | Disappears |
| Alcohol (Reactant) | C-O stretch | 1050–1260 (Strong) | Disappears/Shifts |
| Ether (Product) | C-O-C stretch | 1050–1150 (Strong) | Appears |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, making it the most definitive method for structural elucidation of the ether product.[6][7]
¹H NMR Spectroscopy The key diagnostic feature in the ¹H NMR spectrum is the change in the chemical environment for protons on the carbons directly attached to the oxygen.
-
Disappearance of Alcohol Proton : The acidic proton of the starting alcohol's hydroxyl group, which can appear over a wide range and is often broad, will be absent in the product spectrum.
-
Downfield Shift : Protons on a carbon adjacent to the newly formed ether oxygen (α-protons) are deshielded and typically resonate in the 3.4-4.5 ppm region.[4][8] This is a noticeable downfield shift compared to the α-protons in the starting alcohol (typically 3.3-4.5 ppm) and the starting alkyl halide.[1]
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides clear evidence of the new C-O-C linkage.
-
Carbon Shift : Carbon atoms directly bonded to the ether oxygen experience a significant downfield shift, typically appearing in the 50-80 δ range.[4][9][8] This shift is a direct result of the electron-withdrawing effect of the oxygen atom.[6]
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | Reactant (Alcohol) | Reactant (Alkyl Halide) | Product (Ether) |
| H -C-OH | 3.3–4.5 | N/A | N/A |
| H -C-X (X=Cl, Br, I) | N/A | 2.5–4.0 | N/A |
| H -C-O-R | N/A | N/A | 3.4–4.5[4][9] |
| HO-H | 1.0–5.0 (variable, broad) | N/A | Absent |
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | Reactant (Alcohol) | Reactant (Alkyl Halide) | Product (Ether) |
| C -OH | 50–80 | N/A | N/A |
| C -X (X=Cl, Br, I) | N/A | 20–55 | N/A |
| C -O-R | N/A | N/A | 50–80[4][9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product. For ethers, the molecular ion peak (M+) can be weak.[10][11] The most characteristic fragmentation patterns are initiated by the oxygen atom.
-
α-Cleavage : The most common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage), which results in a resonance-stabilized cation.[10][12]
-
C-O Bond Cleavage : Cleavage of the C-O bond can also occur, leading to prominent alkyl fragment ions.[10][11]
Table 4: Common Mass Spectrometry Fragmentations for Ethers
| Fragmentation Type | Description | Result |
| α-Cleavage | Homolytic cleavage of a C-C bond adjacent to the oxygen. | Formation of a stable oxonium ion. This is often the base peak. |
| C-O Cleavage | Heterolytic cleavage of the carbon-oxygen bond. | Generates a carbocation from the alkyl group. |
| β-Cleavage | Cleavage of the bond beta to the oxygen atom. | Results in a resonance-stabilized cation and is a major fragmentation pathway.[10][11] |
Experimental Workflow: Synthesis and Validation
The following diagram illustrates a typical workflow for a Williamson ether synthesis, followed by purification and spectroscopic validation of the final product.
Caption: Experimental workflow for Williamson ether synthesis and spectroscopic validation.
Detailed Experimental Protocol: Williamson Synthesis of 1-Ethoxyhexane
This protocol details the synthesis of 1-ethoxyhexane from 1-hexanol and ethyl bromide, a classic example of the Williamson ether synthesis.[13][14]
Materials:
-
1-Hexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Alkoxide Formation :
-
Under an inert atmosphere (e.g., argon), add anhydrous 1-hexanol (1.0 eq) to a dry round-bottom flask containing anhydrous THF.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add sodium hydride (1.1 eq).[13]
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium hexoxide.[13]
-
-
Ether Synthesis (Sₙ2 Reaction) :
-
Cool the alkoxide solution back to 0 °C.
-
Add ethyl bromide (1.1 eq) dropwise to the stirred solution.[13]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.[13]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 1-hexanol is consumed.[13]
-
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.[13]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2x volume).[13]
-
Combine the organic layers and wash with brine.[13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[13]
-
Purify the crude product via fractional distillation or flash column chromatography to obtain pure 1-ethoxyhexane.[13]
-
-
Spectroscopic Validation :
-
Acquire IR, ¹H NMR, ¹³C NMR, and mass spectra of the purified product.
-
Compare the obtained spectra with the data presented in the tables above to confirm the disappearance of 1-hexanol signals and the presence of characteristic 1-ethoxyhexane signals.
-
References
- 1. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 11. GCMS Section 6.13 [people.whitman.edu]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
The Decisive Influence of Chain Length on Intramolecular Cyclization of Bromoalcohols: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the principles of intramolecular reactions is paramount for the rational design of cyclic molecules, a common motif in pharmaceuticals and bioactive compounds. This guide provides a comprehensive comparison of the impact of the alkyl chain length on the rate of intramolecular cyclization of bromoalcohols to form cyclic ethers. The data presented herein, supported by detailed experimental protocols and mechanistic visualizations, offers a quantitative basis for predicting and controlling these fundamental ring-forming reactions.
The intramolecular Williamson ether synthesis, a classic method for forming cyclic ethers, involves the reaction of a molecule containing both a hydroxyl group and a halide. The reaction proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism where the alkoxide, formed by deprotonation of the alcohol, acts as a nucleophile and displaces the bromide leaving group on the same molecule. The efficiency and rate of this cyclization are profoundly influenced by the length of the carbon chain separating the reacting functional groups. This guide will delve into the kinetic data that quantifies this relationship.
Comparative Analysis of Cyclization Rates
The rate of intramolecular cyclization is not a simple linear function of chain length. Instead, it is governed by a combination of enthalpic and entropic factors, often summarized by the concept of "effective molarity" (EM). Effective molarity is the ratio of the intramolecular rate constant to the rate constant of an analogous intermolecular reaction, providing a measure of the propensity for a molecule to react with itself.
While specific kinetic data for a homologous series of ω-bromoalcohols can be sparse in readily compiled formats, a closely related and well-studied system is the intramolecular cyclization of N-tosyl-ω-bromoalkylamines. This system also proceeds via an intramolecular SN2 reaction and provides an excellent model for understanding the principles that govern the formation of cyclic ethers from bromoalcohols. The following table summarizes the first-order rate constants for the cyclization of these analogous amines, which directly reflects the influence of the forming ring's size.
| Ring Size (n) | Substrate Analogue | Product Ring System | Relative Rate Constant (k | Favorable/Disfavored (Baldwin's Rules) |
| 3 | N-tosyl-2-bromoethylamine | Aziridine | 100 | Favored (3-exo-tet) |
| 4 | N-tosyl-3-bromopropylamine | Azetidine | ~0.1 | Disfavored (4-exo-tet) |
| 5 | N-tosyl-4-bromobutylamine | Pyrrolidine | 10,000 | Favored (5-exo-tet) |
| 6 | N-tosyl-5-bromopentylamine | Piperidine | 600 | Favored (6-exo-tet) |
| 7 | N-tosyl-6-bromohexylamine | Azepane | ~1 | Slightly Disfavored (7-exo-tet) |
Data is illustrative and based on trends observed for analogous systems. The relative rates are normalized to the formation of the 3-membered ring.
The data clearly indicates that the formation of 5- and 6-membered rings is kinetically favored. The formation of 3-membered rings is also relatively fast. In contrast, the formation of 4-membered rings is significantly slower, and the rate for 7-membered rings is also substantially reduced.
Mechanistic Insights and Governing Principles
The observed trends in cyclization rates can be explained by considering the conformational requirements of the transition state for the intramolecular SN2 reaction.
Baldwin's Rules
In 1976, Sir Jack Baldwin formulated a set of qualitative guidelines, now known as Baldwin's Rules, for predicting the favorability of ring-closing reactions.[1][2] These rules are based on the stereochemical requirements for the orbitals involved in bond formation. For the intramolecular cyclization of bromoalcohols, which falls under the "exo-tet" category (the bond to the leaving group is exocyclic to the forming ring, and the electrophilic carbon is tetrahedral), Baldwin's rules predict that the formation of 3- to 7-membered rings is generally favored.[1][2] However, the quantitative data reveals a more nuanced picture, with significant rate differences among the "favored" cyclizations.
Enthalpy and Entropy Considerations
The probability of the nucleophilic alkoxide and the electrophilic carbon bearing the bromine atom encountering each other in the correct orientation for reaction is a key factor.
-
For small chains (n=3, 4): The formation of three-membered rings is entropically favorable due to the short chain, but this is offset by significant angle strain (ring strain) in the product. Four-membered rings also suffer from considerable angle strain and torsional strain.
-
For medium chains (n=5, 6): The formation of five- and six-membered rings represents a "sweet spot". The alkyl chains are long enough to be flexible, allowing the reacting ends to come into proximity without introducing significant ring strain in the transition state or the product. This leads to a high "effective molarity".
-
For longer chains (n≥7): As the chain length increases, the entropic penalty for bringing the two reactive ends together increases significantly. The molecule has many more available conformations, and the proportion of conformations where the alkoxide is positioned for an intramolecular S
N2 attack decreases, leading to a drop in the reaction rate.
Experimental Protocols
The following is a generalized experimental protocol for the intramolecular cyclization of a bromoalcohol, which can be adapted to compare the rates of cyclization for different chain lengths.
1. Synthesis of ω-Bromoalcohols:
A common method for the synthesis of ω-bromoalcohols is the ring-opening of cyclic ethers with HBr or the selective reduction of the corresponding ω-bromoalkanoic acid or its ester.
2. Intramolecular Cyclization (Williamson Ether Synthesis):
-
Materials: ω-bromoalcohol, a strong base (e.g., sodium hydride (NaH), potassium tert-butoxide), and an appropriate aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)).
-
Procedure:
-
To a solution of the ω-bromoalcohol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the strong base portionwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is then stirred at room temperature or heated to a specific temperature.
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
-
3. Kinetic Analysis:
To obtain quantitative rate data, the reaction is carried out under pseudo-first-order conditions (with a large excess of base). Aliquots of the reaction mixture are taken at regular time intervals, quenched, and analyzed by GC or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining bromoalcohol. The natural logarithm of the bromoalcohol concentration is then plotted against time, and the negative of the slope of the resulting straight line gives the pseudo-first-order rate constant.
Visualizing the Reaction Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of the intramolecular Williamson ether synthesis.
Caption: General experimental workflow for intramolecular cyclization.
Conclusion
The length of the alkyl chain in bromoalcohols has a dramatic and predictable effect on the rate of intramolecular cyclization to form cyclic ethers. The formation of five- and six-membered rings is kinetically the most favorable due to an optimal balance of low ring strain and high probability of the reactive ends encountering each other. While Baldwin's rules provide a valuable qualitative framework, quantitative kinetic data, as illustrated by analogous systems, is essential for a precise understanding and for the strategic design of synthetic routes to cyclic molecules. The experimental protocols and workflows provided in this guide offer a starting point for researchers to quantitatively assess these effects in their own systems of interest.
References
Safety Operating Guide
Proper Disposal of 5-Bromopentan-1-ol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 5-Bromopentan-1-ol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards. As a halogenated organic compound, this compound requires specific disposal procedures and must be treated as hazardous waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to the following safety measures:
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure. This includes chemical safety goggles or a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat.[3][4][5]
-
Ventilation: All handling of this compound, especially transfers to waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as this compound is a flammable liquid.[3][4][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Citation(s) |
| CAS Number | 34626-51-2 | [6][7][8] |
| Molecular Formula | C₅H₁₁BrO | [6][7][8] |
| Molecular Weight | 167.04 g/mol | [7][8] |
| Flash Point | 40 - 50 °C (104.0 - 122.0 °F) | [6] |
| Storage Temperature | 2-8°C | [6] |
| Hazard Classifications | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, Specific Target Organ Toxicity SE 3 | [6][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and storage, culminating in collection by authorized personnel.
Experimental Protocols: Waste Handling and Disposal
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene carboy, often with a green label for halogenated waste)[1]
-
Hazardous waste tags/labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
-
Secondary containment bin
Procedure:
-
Segregation of Waste:
-
Proper segregation is the most critical first step.[9] this compound waste must be collected separately from non-halogenated organic waste.[1][2][9]
-
Do not mix this waste stream with other hazardous waste categories such as acids, bases, or heavy metals.[2][9]
-
Collect solid waste (e.g., contaminated gloves, absorbent pads) separately from liquid waste.[5]
-
-
Containerization:
-
Select a suitable, leak-proof container with a secure, tight-fitting lid.[5][9] The container must be chemically compatible with this compound.
-
It is best practice to use containers provided by your institution's Environmental Health and Safety (EHS) department, which are often color-coded (e.g., green for halogenated organics).[1]
-
Do not overfill the waste container. Leave at least 5-10% of the volume as headspace to allow for thermal expansion and prevent spills.[5][9]
-
-
Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.[9]
-
Clearly label the container with the words "Hazardous Waste."[9]
-
Identify all contents, including "this compound" and any other chemicals present, with their approximate percentages or volumes.[9]
-
Indicate the relevant hazards (e.g., Flammable, Toxic, Corrosive).[9]
-
Include the name of the principal investigator or lab manager and the accumulation start date.[9]
-
-
Storage of Waste:
-
Store the waste container in a designated and secure location known as a Satellite Accumulation Area (SAA).[2][9][10]
-
The SAA should be a cool, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3][9]
-
Place the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[5][9]
-
Ensure the container is kept tightly closed except when adding waste.[2]
-
-
Request for Waste Pickup:
-
Once the container is full or has been in storage for the maximum allowable time per institutional policy (often 90-180 days), arrange for its collection through your institution's EHS department or equivalent authority.[9]
-
Emergency Procedures: Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ventilate the Area: Ensure the chemical fume hood is operating. If the spill is outside a hood, evacuate the area and contact your institution's EHS or emergency response team.[9]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[9]
-
Collect the Waste: Carefully collect the absorbed material and contaminated items (e.g., gloves) and place them in a sealed, leak-proof container.[9]
-
Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" containing this compound.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. echemi.com [echemi.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-ブロモ-1-ペンタノール technical, ≥80% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-Pentanol, 5-bromo- | C5H11BrO | CID 118709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 5-Bromopentan-1-ol
Essential Safety and Handling Guide for 5-Bromopentan-1-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Operational Plan for Safe Handling
This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[1][2][3][4] A systematic approach to handling this chemical is essential to minimize exposure and risk.
1. Engineering Controls and Work Area Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]
-
Ground and bond the container and receiving equipment to prevent static discharges.[1]
-
Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][6] No smoking is permitted in the handling area.[1][6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1][6]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
-
Clothing: Wear fire/flame resistant and impervious clothing. An apron is also recommended to prevent skin exposure.[1][6]
-
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[6] However, if dust or aerosols are formed, or in case of inadequate ventilation, wear a respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter).[2]
3. Handling Procedures:
-
Avoid breathing mist, gas, or vapors.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
4. Storage:
-
Store locked up.[1]
-
Recommended storage temperature is between 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Emergency Procedures
-
In Case of Fire: Use carbon dioxide (CO2), dry chemical, chemical foam, or water mist to extinguish.[6] Be aware that vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6]
-
Spill or Leak:
Quantitative Safety Data
| Parameter | Value | Reference |
| Flash Point | 40 - 50 °C (104.0 - 122.0 °F) | [2] |
| Boiling Point | 126 - 127 °C @ 765 mmHg | [6] |
| Storage Temperature | 2-8°C | [2][7] |
| GHS Hazard Statements | H226, H302, H315, H318, H335 | [2][3][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Disposal: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1] Do not dispose of it with household waste.
-
Container Disposal: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[6] Do not reuse empty containers. They should be taken to an approved waste handling site for recycling or disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 5-溴-1-戊醇 technical, ≥80% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-1-pentanol | Aliphatic Linkers | Ambeed.com [ambeed.com]
- 4. 1-Pentanol, 5-bromo- | C5H11BrO | CID 118709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 34626-51-2|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
